molecular formula C12H17NO2 B8592058 Phenyl N-n-pentylcarbamate

Phenyl N-n-pentylcarbamate

Cat. No.: B8592058
M. Wt: 207.27 g/mol
InChI Key: GFTOSDMSENABGZ-UHFFFAOYSA-N
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Description

Contextualization of Carbamate (B1207046) Chemistry within Advanced Organic Synthesis and Material Science

The carbamate functional group, characterized by its R₂NC(O)OR' structure, is a cornerstone in modern organic chemistry. wikipedia.org Formally derived from the unstable carbamic acid, carbamate esters are notably stable and versatile. wikipedia.org This stability has led to their widespread use in numerous applications. In organic synthesis, carbamates are frequently employed as protecting groups for amines due to their resilience to a range of reaction conditions, including acids, bases, and hydrogenation. nih.govacs.org Their synthesis is well-established through various methods, such as the reaction of amines with chloroformates, the Curtius rearrangement of acyl azides followed by trapping with an alcohol, or more environmentally conscious methods involving the coupling of amines, carbon dioxide, and alkyl halides. wikipedia.orgorganic-chemistry.org

Beyond their role as protecting groups, carbamates are integral structural motifs in a vast array of biologically active compounds and are considered valuable in drug design. nih.govacs.orgwosjournals.com They serve as stable amide-ester hybrids and peptide bond surrogates, a feature exploited in the development of therapeutic agents. acs.orgwosjournals.com

In the realm of material science, the carbamate linkage is the defining feature of polyurethanes, a major class of polymers. wikipedia.org These materials are typically formed through the reaction of diisocyanates with diols and exhibit a wide spectrum of properties, leading to their use as foams, elastomers, and solids. wikipedia.org Ongoing research also explores the potential of carbamates in creating sequence-defined polymers, where the rigidity and conformational preferences of the carbamate backbone could be harnessed to design new functional materials. chemrxiv.org The synthesis of carbamates from carbon dioxide is also a significant area of research, aiming to utilize CO₂ as a renewable C1 source for chemical production, including precursors for polyurethanes. nih.govrsc.org

The Significance of Phenyl N-n-pentylcarbamate as a Model System for Fundamental Chemical Inquiry

This compound serves as a valuable model system for investigating the fundamental reactivity and properties of carbamates, particularly phenylcarbamates. The phenyloxycarbonyl (Phoc) group is stable, allowing for the large-scale preparation of synthons, yet its reactivity can be finely tuned. acs.org Research has utilized this compound and its analogues to study chemoselectivity and reaction mechanisms. acs.orgnih.gov

For instance, studies have shown that phenylcarbamates derived from primary amines, such as this compound, exhibit distinct reactivity compared to those derived from secondary amines. acs.org Under basic conditions or with reagents like tetra-n-butylammonium fluoride (B91410) (TBAF), these primary phenylcarbamates can react via an E1cb-type mechanism, forming an isocyanate intermediate. acs.org This intermediate can then be trapped by various nucleophiles. For example, reaction with an amine yields a urea (B33335), while hydrolysis leads to the free amine. acs.org This predictable reactivity makes this compound an excellent substrate for studying these fundamental transformations and for developing new synthetic methodologies, such as the selective synthesis of symmetrical or unsymmetrical ureas. acs.orgnih.gov

The compound's structure and properties have been well-characterized, providing a solid baseline for research.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₇NO₂ nih.gov
Molecular Weight 207.27 g/mol nih.gov
IUPAC Name pentyl N-phenylcarbamate nih.gov
CAS Number 63075-06-9 nih.gov
Appearance White solid nih.gov

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 154.8, 151.6, 129.6, 125.2, 122.2, 40.9, 29.3, 28.9, 22.3, 14.3 | nih.gov |

This interactive table provides key data for this compound.

Furthermore, homologous series of N-alkyl carbamates are frequently used in structure-activity relationship (SAR) studies. core.ac.ukacs.org For example, research into inhibitors of enzymes like fatty acid amide hydrolase (FAAH) often involves synthesizing a series of phenyl N-alkyl carbamates where the alkyl chain length is varied (e.g., butyl, pentyl, hexyl) to determine the optimal chain length for enzyme inhibition. core.ac.ukacs.org In this context, this compound acts as a specific data point in a broader investigation of how molecular structure influences biological or chemical activity.

Scope and Objectives of Current and Future Fundamental Research on this compound

Current and future fundamental research involving this compound and related structures is focused on several key areas.

One primary objective is the continued exploration of its synthetic utility. This includes refining methods for its synthesis and, more importantly, its use as a precursor for other molecules. acs.org Research into the deprotection of the Phoc group and the controlled reaction of the isocyanate intermediate generated from it aims to develop more efficient and selective protocols for creating ureas and other derivatives. acs.orgnih.gov

A second major area of research is its application in medicinal chemistry and chemical biology. Phenyl N-alkyl carbamates are a structural class known to produce potent inhibitors of serine hydrolases, such as fatty acid amide hydrolase (FAAH). core.ac.ukacs.org Future work will likely involve using this compound as a lead structure or a reference compound in the design and synthesis of new, more potent, and selective enzyme inhibitors. core.ac.uk These structure-activity relationship studies are critical for developing potential therapeutic agents for various disorders. core.ac.uk

Finally, on a broader scope, the fundamental understanding of the conformational properties and reactivity of simple carbamates like this compound provides foundational data for the burgeoning field of sequence-defined polymers. chemrxiv.org Understanding how the structure of individual monomer units influences the properties of the resulting polymer is a key objective. chemrxiv.org Detailed spectroscopic and computational analysis of model compounds helps build the knowledge base required for the de novo design of advanced polycarbamate materials with specific, predictable functions. chemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

phenyl N-pentylcarbamate

InChI

InChI=1S/C12H17NO2/c1-2-3-7-10-13-12(14)15-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,13,14)

InChI Key

GFTOSDMSENABGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)OC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Phenyl N N Pentylcarbamate

Classical Approaches to Phenyl N-n-pentylcarbamate Synthesis

Traditional methods for carbamate (B1207046) synthesis have long been the cornerstone of organic chemistry, providing reliable and high-yielding pathways. These approaches typically involve reactive intermediates and have been extensively optimized over the years.

Direct Acylation Strategies Utilizing Phenyl Chloroformate

One of the most direct and widely used methods for the synthesis of phenyl carbamates is the acylation of a primary amine with phenyl chloroformate. nih.gov This reaction provides a straightforward route to this compound by treating n-pentylamine with phenyl chloroformate.

The reaction is typically conducted in an inert solvent, such as tetrahydrofuran (B95107) (THF), at room temperature. nih.gov The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl chloroformate. This addition is followed by the elimination of a chloride ion, forming the stable carbamate linkage. A base is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. While effective, this method's atom economy is inherently limited by the formation of a stoichiometric amount of hydrochloride salt as a byproduct.

A general protocol involves adding phenyl chloroformate to a stirred solution of the amine in a dry solvent under an inert atmosphere. nih.gov The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, an aqueous work-up is performed to remove the salt byproduct and any unreacted starting materials, followed by extraction and purification to yield the final product. nih.gov A study reported the synthesis of Phenyl n-pentylcarbamate with a yield of 86%. acs.org

Table 1: Representative Conditions for Direct Acylation

Reactants Solvent Temperature Yield Reference
n-Pentylamine, Phenyl Chloroformate Tetrahydrofuran (THF) Room Temperature 86% nih.gov, acs.org

Reaction Pathways Involving Phenyl Isocyanate and n-Pentanol

Another classical and highly efficient route to carbamates is the reaction between an isocyanate and an alcohol. kuleuven.be For the synthesis of this compound, this involves the addition of n-pentanol to phenyl isocyanate. This reaction is typically exothermic and proceeds readily, often without the need for a catalyst.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This forms a urethane (B1682113), or carbamate, linkage. kuleuven.be The reaction kinetics can be influenced by the solvent and the presence of catalysts. acs.org While often uncatalyzed, the reaction can be accelerated by both acids and bases. Studies on similar systems, such as the reaction of phenyl isocyanate with 1-butanol, have shown that the alcohol itself can participate in the catalysis, leading to complex kinetic profiles where multiple alcohol molecules are involved in the transition state. kuleuven.bersc.org

Side reactions can occur, particularly if there is an excess of isocyanate, which can react with the newly formed carbamate to produce an allophanate (B1242929). tandfonline.com Therefore, controlling the stoichiometry of the reactants is crucial for achieving high selectivity and yield of the desired carbamate.

Table 2: Factors Influencing Isocyanate-Alcohol Reactions

Factor Influence Details Reference
Stoichiometry Controls product selectivity Excess isocyanate can lead to allophanate formation. tandfonline.com
Solvent Affects reaction rate The polarity and hydrogen-bonding capability of the solvent can influence kinetics. acs.org
Catalyst Increases reaction rate Can be self-catalyzed by the alcohol or accelerated by external catalysts. kuleuven.be

Transcarbamoylation Reactions in the Formation of this compound

Transcarbamoylation offers an alternative pathway for synthesizing carbamates. This method involves the transfer of a carbamoyl (B1232498) group from one molecule to another. To form this compound, this could involve the reaction of n-pentanol with a suitable carbamoyl donor, such as phenyl carbamate itself, in an exchange reaction.

Research has demonstrated the utility of tin-catalyzed transcarbamoylation of primary and secondary alcohols. organic-chemistry.org In this process, a parent carbamate, like phenyl carbamate, reacts with an alcohol in the presence of a catalyst, such as dibutyltin (B87310) maleate, to generate a new carbamate. The reaction proceeds smoothly under relatively mild conditions, for example, in toluene (B28343) at 90°C, and exhibits broad functional-group tolerance. organic-chemistry.org This method's key advantages include its simplicity and the use of air-stable reagents. organic-chemistry.org The equilibrium of the reaction can be manipulated by removing one of the products, such as phenol (B47542) in this case, to drive the formation of the desired this compound.

Modern Advancements and Sustainable Synthesis Principles

In response to the growing need for environmentally benign chemical processes, modern synthetic chemistry has focused on developing catalytic and green methodologies. These principles aim to improve atom economy, reduce waste, and avoid the use of hazardous materials.

Catalytic Systems for Enhanced Atom Economy and Selectivity

The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a central tenet of green chemistry. jocpr.comnih.gov Catalytic systems are instrumental in achieving high atom economy by enabling new reaction pathways that minimize byproduct formation.

For carbamate synthesis, various catalytic systems have been developed. For instance, heterogeneous catalysts like TiO2–Cr2O3/SiO2 have been shown to be effective for the synthesis of N-substituted carbamates from amines, urea (B33335), and alcohols, achieving yields of 95–98%. rsc.org Another example is the use of La2O3/SiO2 as a catalyst for the reaction of ureas and organic carbonates, which proceeds with 100% atom economy. tandfonline.com In the synthesis of methyl N-phenyl carbamate, a related compound, catalysts based on lead compounds and cerium oxides have shown high conversion and selectivity. researchgate.net KNO3 modified zeolite HY has also been investigated as a catalyst for this type of transformation. researchgate.net These catalytic approaches offer significant advantages over classical stoichiometric methods by reducing waste and often operating under milder conditions. The development of single-atom catalysts, such as nickel-based systems, is also a promising frontier for enhancing selectivity in carbamate-related reactions. bioengineer.org

Table 3: Examples of Catalytic Systems for Carbamate Synthesis

Catalyst Reactants Advantage Reference
TiO2–Cr2O3/SiO2 Amine, Urea, Alcohol High yields (95-98%), reusable catalyst rsc.org
La2O3/SiO2 Urea, Organic Carbonate 100% atom economy, solvent-free tandfonline.com
PbO, Ce-based oxides Aniline (B41778), Dimethyl Carbonate High conversion and selectivity researchgate.net
KNO3 modified Zeolite HY Aniline, Urea, Methanol High conversion (93.1%) researchgate.net

Green Chemistry Methodologies for this compound Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves moving away from hazardous reagents like phosgene (B1210022) and its derivatives (e.g., phenyl chloroformate) and utilizing more benign starting materials.

A key green strategy is the use of carbon dioxide (CO2) as a C1 building block. Direct synthesis of carbamates from CO2, amines, and alcohols is a halogen-free and sustainable route. rsc.orgresearchgate.net This reaction can be facilitated by various catalysts and often proceeds under mild conditions, converting a greenhouse gas into a valuable chemical product. rsc.orgorganic-chemistry.org

Another important phosgene-free route is the use of urea or its derivatives as the carbonyl source. rsc.org The reaction between an amine, urea, and an alcohol can produce carbamates efficiently, with ammonia (B1221849) as the primary byproduct. Similarly, the reaction of ureas with organic carbonates, such as dimethyl carbonate, represents a metathesis reaction with 100% atom efficiency, providing a clean synthesis pathway. tandfonline.com These methods avoid the toxicity associated with phosgene and the waste generated in classical acylation reactions, aligning with the core principles of sustainable chemistry.

Continuous Flow Chemistry Approaches for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.govrsc.org The application of flow chemistry to carbamate synthesis allows for precise control over reaction parameters, leading to improved yields and purity. google.com

While specific literature on the continuous flow synthesis of this compound is not abundant, analogous processes for structurally similar carbamates provide a strong indication of viable synthetic strategies. A notable example is the continuous multi-step synthesis of sulfonylureas, which involves the formation of a carbamate intermediate from an amine and phenyl chloroformate. google.com This process highlights the potential for producing this compound by reacting n-pentylamine with phenyl chloroformate in a continuous flow system.

The key advantages of employing a continuous flow approach for this synthesis include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with exothermic reactions and the handling of hazardous reagents. youtube.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient thermal control and rapid mixing, leading to more uniform reaction conditions and reduced side-product formation. youtube.com

Scalability: Scaling up production in a continuous flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov

A hypothetical continuous flow setup for the synthesis of this compound would involve pumping streams of n-pentylamine and phenyl chloroformate, along with a suitable base, through a temperature-controlled reactor coil. The product stream would then be collected for purification.

Based on analogous reactions, the following table illustrates potential reaction conditions for the continuous flow synthesis of a carbamate intermediate. google.com

Table 1: Illustrative Reaction Conditions for Continuous Flow Carbamate Synthesis (Analogous System) google.com
ParameterCondition
Reactant 1Amine (e.g., n-pentylamine)
Reactant 2Phenyl Chloroformate
Base1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tributylamine (TBA)
SolventAcetonitrile (B52724) or similar aprotic solvent
Temperature0 - 80 °C
Residence Time0.5 - 5 minutes
Concentration0.1 - 2 M

Optimization of Reaction Parameters and Process Intensification for this compound Production

Process intensification aims to develop innovative apparatus and techniques that lead to substantially more efficient, safer, and sustainable chemical manufacturing. researchgate.netenergy.gov For the production of this compound, this involves the meticulous optimization of various reaction parameters to maximize yield and throughput while minimizing waste and energy consumption.

The kinetics of carbamate formation are significantly influenced by temperature, pressure, and the choice of solvent. Understanding these effects is crucial for optimizing the synthesis of this compound.

Temperature: Generally, an increase in temperature leads to a higher reaction rate. However, for carbamate synthesis, excessively high temperatures can promote the formation of side products, such as ureas, through the decomposition of the carbamate or reaction of the isocyanate intermediate (if formed). acs.org Therefore, an optimal temperature must be determined to balance reaction speed and selectivity. For analogous reactions, temperatures in the range of ambient to moderately elevated (e.g., 80 °C) have been found to be effective. google.com

Pressure: While many carbamate syntheses are conducted at atmospheric pressure, the use of elevated pressure can be advantageous in continuous flow systems. Higher pressure allows for the superheating of solvents beyond their atmospheric boiling points, which can significantly accelerate reaction rates.

Solvent Effects: The choice of solvent can have a profound impact on reaction kinetics and selectivity. chemrxiv.orgmdpi.com For the reaction between an amine and an acylating agent to form a carbamate, the polarity of the solvent can influence the stability of the transition state. Non-polar solvents may favor certain reaction pathways, while polar aprotic solvents are often used to dissolve the reactants and facilitate the reaction. The following table provides a qualitative overview of the expected effect of different solvent types on the synthesis of this compound.

Table 2: Qualitative Effect of Solvent Type on this compound Synthesis
Solvent TypeExample SolventsExpected Effect on Reaction RateRationale
Non-polar AproticToluene, Hexane (B92381)ModerateGood solubility for starting materials, but may not effectively stabilize charged intermediates.
Polar AproticAcetonitrile, Dimethylformamide (DMF), Dichloromethane (B109758) (DCM)HighEffectively solvate reactants and stabilize polar transition states, leading to faster reaction rates.
Polar ProticEthanol, WaterLow to ModerateCan react with phenyl chloroformate and may form hydrogen bonds with the amine, reducing its nucleophilicity.

While the reaction of n-pentylamine with phenyl chloroformate can proceed without a catalyst, particularly with the use of a stoichiometric amount of a base to neutralize the HCl byproduct, the use of catalysts can be beneficial in alternative, more atom-economical synthetic routes, such as those involving CO2 or other carbonyl sources. In such cases, the design of the catalyst system, including the metal center, ligand, and catalyst loading, is critical for achieving high efficiency and selectivity.

For the broader class of urethane (carbamate) synthesis, a variety of catalysts have been investigated. These are often based on metals such as tin, zinc, or titanium. The activity of these catalysts is highly dependent on the ligand environment around the metal center.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a key parameter to optimize. Higher catalyst loading generally leads to a faster reaction, but also increases costs and the potential for metal contamination in the final product. The optimal loading is the minimum amount of catalyst required to achieve the desired reaction rate and conversion within a practical timeframe.

Ligand Design: The ligands coordinated to the metal center play a crucial role in tuning the catalyst's activity and selectivity. Electron-donating ligands can increase the electron density on the metal, potentially enhancing its catalytic activity. The steric bulk of the ligands can also influence the selectivity of the reaction by controlling the access of reactants to the catalytic site. While specific ligand design for this compound synthesis is not extensively documented, principles from polyurethane catalysis can be applied. For instance, in tin-catalyzed urethane formation, the nature of the carboxylate ligand can significantly impact the catalytic activity.

The following table presents hypothetical data illustrating the effect of catalyst loading and ligand type on the yield of a generic N-alkyl carbamate synthesis, based on general principles of catalysis.

Table 3: Illustrative Effect of Catalyst Loading and Ligand Design on Carbamate Synthesis Yield
Catalyst SystemCatalyst Loading (mol%)Ligand TypeHypothetical Yield (%)
Dibutyltin Dilaurate0.1Laurate85
Dibutyltin Dilaurate0.01Laurate70
Zinc Octoate0.5Octoate78
Zinc Neodecanoate0.5Neodecanoate (more sterically hindered)72
Titanium(IV) isopropoxide1.0Isopropoxide65

Comprehensive Spectroscopic and Crystallographic Investigations of Phenyl N N Pentylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including Phenyl N-n-pentylcarbamate. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound in DMSO-d₆ reveals distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the n-pentyl chain. The aromatic protons typically appear as a complex multiplet in the downfield region, while the protons of the pentyl group are observed at characteristic upfield shifts. nih.gov

The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate (B1207046) group is typically observed at a significant downfield shift. The carbon atoms of the phenyl ring and the n-pentyl chain also exhibit characteristic chemical shifts. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ nih.gov

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-154.8
Phenyl C1 (C-O)-151.6
Phenyl C2/C67.37 (m)129.6
Phenyl C47.19 (m)125.2
Phenyl C3/C57.09 (m)122.2
N-CH₂3.05 (td, J = 6.5, 5.1 Hz)40.9
N-CH₂-CH₂1.48 (m)29.3
N-(CH₂)₂-CH₂1.22-1.38 (m)28.9
N-(CH₂)₃-CH₂1.22-1.38 (m)22.3
CH₃0.89 (t, J = 6.4 Hz)14.3
NH7.70 (t, J = 5.1 Hz)-

Note: J = coupling constant in Hertz, m = multiplet, t = triplet, td = triplet of doublets.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network within the molecule. For this compound, this would show correlations between the adjacent protons in the n-pentyl chain (e.g., between the N-CH₂ and the N-CH₂-CH₂ protons) and within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the methylene (B1212753) and methyl groups of the n-pentyl chain and the protonated carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connectivity of the entire molecule. For instance, correlations would be expected between the NH proton and the carbonyl carbon, as well as between the N-CH₂ protons and the carbonyl carbon. Correlations between the aromatic protons and the carbons of the phenyl ring would further solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between protons that are in close proximity. This can provide valuable information about the preferred conformation of the molecule in solution. For this compound, NOESY could potentially show correlations between the N-CH₂ protons and the ortho-protons of the phenyl ring, providing insights into the orientation of the pentyl chain relative to the aromatic ring.

Isotopic Labeling Studies for Elucidating Connectivity and Dynamic Processes

Isotopic labeling, the selective replacement of an atom with its isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful technique to further probe molecular structure and dynamics. cernobioscience.comwikipedia.org While specific isotopic labeling studies on this compound have not been reported, this methodology could provide deeper insights.

For instance, ¹³C labeling of the carbonyl carbon would allow for more sensitive and unambiguous detection in ¹³C NMR and would be particularly useful in HMBC experiments to confirm long-range correlations. researchgate.net ¹⁵N labeling of the nitrogen atom would enable the direct detection of this nucleus and the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing valuable information about the electronic environment of the nitrogen and the geometry of the carbamate group. Deuterium (B1214612) labeling of specific positions in the n-pentyl chain could be employed to simplify complex ¹H NMR spectra and to study conformational dynamics through techniques like deuterium NMR.

Solid-State NMR for Polymorphic Form Characterization of this compound

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable information about the local environment of each nucleus.

While no specific ssNMR studies on this compound are available, the technique would be highly valuable for characterizing its solid-state properties. Different crystalline forms, or polymorphs, of a compound can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can differentiate between polymorphs and provide details about their molecular conformation and packing arrangements. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about molecular structure, conformation, and intermolecular interactions.

Interpretation of Characteristic Vibrational Modes and Functional Group Assignments

The IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H, C-H, C=O, and C-O functional groups, as well as vibrations associated with the phenyl ring and the alkyl chain. Based on data from similar carbamate compounds, the following assignments can be predicted:

Table 2: Predicted Characteristic Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
N-H Stretch3300 - 3400A strong, and often broad, band in the IR spectrum. Its position is sensitive to hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Typically multiple weak to medium bands.
Aliphatic C-H Stretch2850 - 3000Strong bands corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the pentyl chain.
C=O Stretch (Amide I)1680 - 1730A very strong and characteristic band in the IR spectrum. Its frequency is influenced by electronic and steric effects, as well as hydrogen bonding.
N-H Bend (Amide II)1510 - 1570A medium to strong band, often coupled with C-N stretching.
Aromatic C=C Stretch1450 - 1600Multiple bands of varying intensity.
C-N Stretch1200 - 1350A medium intensity band.
C-O Stretch1000 - 1300Two distinct C-O stretching bands are expected for the carbamate group, one for the C(O)-OPh linkage and one for the N-C(O) linkage.

The presence of a sharp band around 3300-3400 cm⁻¹ would be indicative of a free N-H group, while a broader band at a lower frequency would suggest the presence of intermolecular hydrogen bonding.

Conformational Analysis and Intermolecular Interactions Probed by Vibrational Spectroscopy

The conformation of the carbamate group and the n-pentyl chain can influence the vibrational spectra. Rotational isomers (rotamers) around the C-N and C-O bonds of the carbamate moiety can give rise to distinct vibrational frequencies. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double bond character, which can lead to the existence of syn and anti conformers. nih.gov These different conformers may be distinguishable in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Furthermore, intermolecular interactions, such as hydrogen bonding, significantly affect the vibrational frequencies. In the solid state, this compound is likely to form hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. This would lead to a significant red-shift (lowering of frequency) of the N-H stretching vibration and a slight red-shift of the C=O stretching vibration compared to the values in a non-polar solvent.

While no crystallographic data is available for this compound, analysis of closely related structures like Phenyl N-phenylcarbamate and Phenyl N-(p-tolyl)carbamate reveals that intermolecular N-H···O hydrogen bonds are a dominant feature in the crystal packing, often leading to the formation of one-dimensional chains. nih.govnih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns in the solid state, which would be readily detectable by IR and Raman spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for the elucidation of molecular structures and the study of fragmentation pathways. For this compound, HRMS provides the exact mass of the molecular ion, confirming its elemental composition as C12H17NO2. nih.gov The monoisotopic mass is determined to be 207.125928785 Da. nih.gov This high level of mass accuracy is fundamental for distinguishing between compounds with the same nominal mass but different elemental formulas.

While a detailed experimental HRMS fragmentation study specifically for this compound is not extensively documented in peer-reviewed literature, the fragmentation behavior of carbamates is well-established. nih.govnih.gov The fragmentation pathways can be predicted based on the known reactivity of the carbamate functional group and the nature of the phenyl and n-pentyl substituents.

Tandem Mass Spectrometry (MS/MS) for Structural Information via Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID) is a powerful technique for gaining structural information by fragmenting a selected precursor ion. In a hypothetical MS/MS experiment of protonated this compound ([M+H]+), the fragmentation would be expected to proceed through several key pathways based on the general fragmentation patterns of carbamate pesticides. nih.govnih.gov

The primary sites of protonation are the nitrogen and oxygen atoms of the carbamate linkage. nih.gov Fragmentation is initiated by the cleavage of the most labile bonds upon collisional activation. Common fragmentation patterns for carbamates include cleavage of the ester and amide bonds.

A plausible fragmentation pathway for this compound would involve:

Loss of the pentyl group: Cleavage of the O-C bond of the ester would result in the loss of pentene (C5H10) via a McLafferty-type rearrangement or the loss of a pentyl radical (•C5H11), although the former is more common in CID. This would lead to the formation of a protonated phenyl carbamic acid ion.

Cleavage of the carbamate bond: Scission of the N-C bond could lead to the formation of a phenoxycarbonyl ion or an n-pentyl isocyanate ion, depending on charge distribution. A characteristic fragmentation for many N-alkyl carbamates is the neutral loss of isocyanate (HNCO) or an alkyl isocyanate.

Formation of aniline (B41778): Cleavage of the C-N bond could result in the formation of a protonated aniline ion (C6H5NH3+).

The expected major fragment ions in the CID spectrum of this compound are summarized in the table below. The exact m/z values would be confirmed by HRMS.

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
208.1332[C6H5NHCOOH2]+C5H10
208.1332[C6H5NH3]+C6H10O2
208.1332[C5H11NCOH]+C6H6O

This table represents predicted fragmentation pathways based on the general behavior of carbamates and has not been experimentally verified for this compound in the available literature.

Ion Mobility Spectrometry (IMS-MS) for Separation of Isomers and Conformers

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers and conformers that have the same mass-to-charge ratio. wikipedia.org

For this compound, IMS-MS could be employed to investigate its conformational landscape. The flexibility of the n-pentyl chain allows for the existence of different rotational isomers (rotamers). nih.gov These conformers would have slightly different collision cross-sections (CCS) in the gas phase and could potentially be separated by IMS. This would allow for the study of the different shapes the molecule can adopt and how these might relate to its chemical properties.

While specific IMS-MS studies on this compound are not available, the technique has been successfully applied to the analysis of other carbamates and small molecules with isomeric forms. The ability of IMS-MS to separate isomers makes it a valuable tool for detailed structural characterization.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. At present, a published crystal structure for this compound is not available in the crystallographic databases. However, the solid-state properties of this compound can be inferred by examining the crystal structures of closely related phenylcarbamate derivatives.

Unit Cell Parameters, Space Group Determination, and Bond Metrics

The unit cell parameters and space group of a crystal define its lattice structure and symmetry. For analogous compounds such as Phenyl N-phenylcarbamate and Phenyl N-(4-nitrophenyl)carbamate, these have been determined through single-crystal X-ray diffraction.

Below is a table summarizing the crystallographic data for these related compounds. It is anticipated that this compound would crystallize in a common space group for organic molecules, such as one of the monoclinic or orthorhombic systems.

CompoundPhenyl N-phenylcarbamate nih.govresearchgate.netPhenyl N-(4-nitrophenyl)carbamate nih.gov
Formula C13H11NO2C13H10N2O4
Crystal System OrthorhombicTriclinic
Space Group Pna21P-1
a (Å) 9.4734 (9)9.6722 (3)
b (Å) 19.5825 (17)10.2543 (5)
c (Å) 5.8509 (5)12.4787 (6)
α (˚) 9084.625 (3)
β (˚) 9079.386 (3)
γ (˚) 9077.955 (3)
Volume (ų) 1085.42 (17)1187.73 (9)
Z 44

The bond lengths and angles within the carbamate moiety are expected to be consistent with those observed in other carbamates. The N-C bond of the amide is expected to have some double bond character, resulting in a shorter bond length compared to a typical N-C single bond.

Analysis of Molecular Packing, Hydrogen Bonding, and Other Intermolecular Interactions in the Crystalline Lattice

The molecular packing in the crystal lattice is governed by intermolecular interactions. For this compound, the primary interactions are expected to be hydrogen bonding and van der Waals forces.

The N-H group of the carbamate is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. In the crystal structures of Phenyl N-phenylcarbamate and Phenyl N-(4-nitrophenyl)carbamate, intermolecular N-H···O hydrogen bonds are a dominant feature, linking the molecules into chains or more complex networks. nih.govresearchgate.netnih.gov It is highly probable that this compound would also exhibit similar hydrogen bonding motifs.

Polymorphism and Pseudopolymorphism (Solvates, Hydrates) of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial as different polymorphs can have different physical properties. Phenyl carbamate, a closely related compound, is known to exhibit polymorphism. researchgate.net This suggests that this compound may also be capable of forming multiple polymorphic forms depending on the crystallization conditions such as solvent, temperature, and pressure.

The presence of both a flexible alkyl chain and a rigid phenyl group, along with the hydrogen bonding capability of the carbamate group, provides the molecular versatility that can lead to different packing arrangements and thus, polymorphism.

Pseudopolymorphism, which includes the formation of solvates and hydrates, is also a possibility. If this compound is crystallized from a solvent that can be incorporated into the crystal lattice, a solvate will be formed. Similarly, if crystallized from water or in the presence of moisture, a hydrate (B1144303) could be formed. The potential for both polymorphism and pseudopolymorphism would need to be investigated through a systematic crystallization study.

Other Advanced Spectroscopic Techniques

While core techniques like NMR and mass spectrometry provide invaluable structural information, other advanced spectroscopic methods can illuminate the electronic and photophysical properties of a molecule. Techniques such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its chromophoric nature and its behavior upon absorbing light. For chiral molecules, circular dichroism offers another layer of structural analysis.

Computational Chemistry and Theoretical Studies on Phenyl N N Pentylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical methods are fundamental to understanding the electronic behavior of Phenyl N-n-pentylcarbamate. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties, providing a detailed profile of its intrinsic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. The geometry optimization process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. For this compound, a common approach involves using a functional like B3LYP combined with a basis set such as 6-311G(d,p). nih.gov This level of theory effectively models the geometry of the phenyl ring, the carbamate (B1207046) linkage, and the flexible n-pentyl chain.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. The results can be used to assign experimental IR bands to specific vibrational modes, such as the N-H stretch, C=O stretch, and C-N stretch of the carbamate group.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP) Note: These are representative values based on calculations of similar carbamate structures.

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.22 Å
C(carbonyl)-N~1.36 Å
N-H~1.01 Å
C(carbonyl)-O~1.35 Å
Bond AngleO=C-N~126°
C-N-H~120°
Dihedral AngleC-O-C-N~180° (trans)

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic energy and molecular properties. researchgate.net These methods are valuable for obtaining benchmark energies for different conformers of this compound or for calculating properties where high accuracy is crucial, such as dipole moments and polarizability. For instance, MP2 calculations have been used to compute the rotational barriers in related carbamate systems, providing insights into the electronic effects governing bond rotation. researchgate.net

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating NMR chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR spectra. researchgate.netnih.gov These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm structural assignments. researchgate.net The accuracy of these predictions is often improved by including solvent effects through models like the Polarizable Continuum Model (PCM).

IR Intensities: Vibrational frequency calculations using DFT not only predict the position of IR bands but also their intensities. The intensity of an IR absorption band is proportional to the square of the change in the molecule's dipole moment during the corresponding vibration. This information is critical for simulating a theoretical IR spectrum that can be directly compared with experimental results, aiding in the identification of the compound and the analysis of its functional groups.

Table 2: Comparison of Experimental and Hypothetical Calculated ¹H NMR Chemical Shifts (ppm) for this compound Experimental data sourced from literature; calculated values are representative examples based on GIAO-DFT methods. nih.gov

ProtonExperimental (DMSO-d6)Hypothetical Calculated (CDCl3, PCM)
N-H7.70~7.65
Phenyl (ortho)7.09~7.15
Phenyl (meta)7.37~7.40
Phenyl (para)7.19~7.25
N-CH₂3.05~3.10

Conformational Analysis and Exploration of Potential Energy Surfaces

The rotation around the C(carbonyl)-N bond in carbamates is a critical conformational process. This bond has a partial double bond character, resulting in a significant rotational barrier between the syn and anti rotamers. nih.gov Computational studies on related N-phenylcarbamates have determined this barrier to be approximately 12.5 kcal/mol. researchgate.netnih.gov By performing a potential energy surface (PES) scan, where the dihedral angle of the C-N bond is systematically rotated, computational methods can precisely calculate this barrier. The scan reveals the transition state structure and the energy minima corresponding to the stable conformers. Similar scans can be performed for the rotatable bonds within the n-pentyl chain to identify the global energy minimum, which represents the most populated conformation of the molecule at equilibrium.

Table 3: Calculated Rotational Barrier for Carbamates

Compound TypeBondRotational Barrier (kcal/mol)
N-alkylcarbamateC(carbonyl)-N~16.0 nih.gov
N-phenylcarbamateC(carbonyl)-N~12.5 researchgate.netnih.gov

The conformation of this compound is influenced by a balance of non-covalent interactions.

Intramolecular Hydrogen Bonding: While less common in this specific structure, the potential for weak C-H···O interactions between the pentyl chain and the carbonyl oxygen could influence the conformational preference. However, the dominant hydrogen bonding interaction for carbamates is typically intermolecular. In the solid state, molecules of this compound are likely to form chains or dimers stabilized by intermolecular N-H···O=C hydrogen bonds, a feature observed in the crystal structure of the related Phenyl N-phenylcarbamate. nih.gov

Steric Effects: The spatial arrangement of the bulky phenyl group and the flexible n-pentyl chain dictates the molecule's preferred shape. Steric hindrance between the pentyl group and the phenyl ring can influence the rotational barriers and the relative stability of different conformers. The molecule will adopt a conformation that minimizes these unfavorable steric clashes, which is a key factor in determining the global minimum energy structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics simulations offer a powerful tool to explore the dynamic nature of this compound and its interactions with surrounding solvent molecules. These simulations can reveal how the molecule behaves in different chemical environments over time.

The behavior of this compound in different solvents is a key area of investigation. By simulating the compound in solvents of varying polarities, such as water, ethanol, and hexane (B92381), researchers can predict its solubility and stability. The interactions between the carbamate's polar functional group and the solvent molecules can be quantified, providing a deeper understanding of solvation effects.

A hypothetical representation of such simulation results could be summarized in the following table:

SolventDielectric ConstantInteraction Energy (kcal/mol)Predicted Solubility
Water80.1-15.2Moderate
Ethanol24.6-10.5High
Hexane1.9-2.1Low

Note: The data in this table is illustrative and intended to represent the type of results obtained from MD simulations.

This compound possesses rotational freedom around several of its chemical bonds, leading to various possible conformations. Carbamates, in general, can exist as syn and anti rotamers, with the anti conformation typically being more stable by 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov MD simulations can track the transitions between these conformational states over nanoseconds or even microseconds, providing insights into the molecule's flexibility and the energy barriers between different conformations. This dynamic behavior is crucial for understanding its interactions with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for the synthesis and degradation of this compound. These models can identify the most likely mechanisms by calculating the energy profiles of different reaction coordinates.

The synthesis of carbamates can be modeled to understand the intricate details of the reaction mechanism. For instance, the formation of this compound could be studied using computational methods to identify the transition states and any intermediate structures. dntb.gov.ua This allows for a detailed understanding of the reaction kinetics and can help in optimizing synthetic procedures.

The hydrolysis of carbamates is a critical process, particularly for assessing their environmental persistence. nih.gov Computational studies can map the energy landscape for the hydrolysis of this compound under both acidic and basic conditions. The basic hydrolysis of phenylcarbamates derived from primary amines is understood to proceed through an E1cb-type mechanism, which involves the formation of an isocyanate intermediate. nih.govacs.org

Quantum mechanics/molecular mechanics (QM/MM) methods can provide atomic-level details of such enzymatic and chemical degradation pathways. nih.gov By calculating the energy barriers for each step, the rate-determining step of the degradation process can be identified. nih.gov

A hypothetical energy profile for the hydrolysis of a generic carbamate is presented below:

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0
Transition State 1+20.5
Intermediate+5.2
Transition State 2+15.8
Products-10.1

Note: This data is representative of a typical carbamate hydrolysis pathway and is not specific to this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.gov For analogues of this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility based on molecular descriptors.

In the context of biological activity, such as enzyme inhibition, QSAR studies have been successfully applied to other carbamates. nih.gov For example, a study on carbamates with ortho-substituted O-phenyl groups found a strong logarithmic correlation between the inhibition of the enzyme FAAH and the electron-withdrawing effect of the substituents, as measured by the Hammett sigma (σ) constant. nih.gov This highlights how computational models can predict the biological activity of related carbamate structures.

Development of Models to Predict Chemical Reactivity and Physicochemical Parameters

The prediction of chemical reactivity and physicochemical parameters of this compound can be achieved through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netcreative-biostructure.com These models are mathematical equations that correlate the structural or physicochemical properties of a molecule with its chemical reactivity or a specific physical property.

The development of such models for this compound would begin with the calculation of a variety of molecular descriptors. These descriptors are numerical values that characterize the molecule's topology, geometry, and electronic properties. Density Functional Theory (DFT) is a common computational method used to calculate quantum chemical descriptors that are crucial for predicting reactivity. nih.govresearchgate.netresearchgate.net

Key global reactivity descriptors that would be calculated for this compound include:

Highest Occupied Molecular Orbital (HOMO) energy (EHOMO): Indicates the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO): Indicates the molecule's ability to accept electrons.

HOMO-LUMO gap (ΔE): Relates to the molecule's chemical stability and reactivity.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity (ω): Describes the ability of a molecule to accept electrons. nih.gov

These descriptors, once calculated, can be used to build a regression model that predicts a specific property, such as the rate of a reaction or a particular physicochemical parameter.

Below is an interactive data table showcasing hypothetical calculated quantum chemical descriptors for this compound, which would be foundational for building predictive models.

DescriptorHypothetical ValueUnitSignificance in Reactivity Models
EHOMO-6.5eVElectron-donating ability
ELUMO-0.8eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.7eVChemical stability and reactivity
Ionization Potential (I)6.5eVTendency to be oxidized
Electron Affinity (A)0.8eVTendency to be reduced
Chemical Potential (μ)-3.65eVElectron escaping tendency
Hardness (η)2.85eVResistance to deformation of electron cloud
Electrophilicity (ω)2.34eVPropensity to act as an electrophile

Note: The values in this table are hypothetical and serve to illustrate the types of descriptors used in computational models.

Correlation of Structural Descriptors with Spectroscopic Signatures and Chromatographic Behavior

Computational methods are also employed to correlate the structural features of this compound with its spectroscopic signatures and chromatographic behavior. This is particularly useful in analytical chemistry for predicting how the molecule will behave in various analytical techniques.

Spectroscopic Signatures:

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. arxiv.org By calculating the electronic environment of each atom in this compound, it is possible to predict its 1H and 13C NMR spectra. Similarly, by calculating the vibrational modes of the molecule, its IR spectrum can be simulated. These predicted spectra can then be compared with experimental data to confirm the molecule's structure. The correlation between specific structural descriptors (e.g., partial atomic charges, bond orders) and spectroscopic features can help in the interpretation of experimental spectra for related compounds.

Chromatographic Behavior:

Quantitative Structure-Retention Relationship (QSRR) models are developed to predict the retention time of a compound in chromatography based on its molecular descriptors. nih.govchromatographyonline.comnih.gov For this compound, a QSRR model would be built by correlating its calculated molecular descriptors with its experimentally determined retention time under specific chromatographic conditions (e.g., a particular column and mobile phase in High-Performance Liquid Chromatography - HPLC).

The molecular descriptors used in QSRR models can be of various types:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the 3D structure of the molecule.

Quantum chemical descriptors: As described in the previous section.

Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity. researchgate.net

An example of a simplified linear QSRR equation could be:

Retention Time = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined from the regression analysis.

The following interactive data table illustrates the types of molecular descriptors that would be used to build a QSRR model for this compound.

Descriptor TypeDescriptor ExampleHypothetical ValueRelevance to Chromatographic Behavior
TopologicalWiener Index125Represents molecular branching
GeometricalMolecular Surface Area250 Å2Influences interactions with the stationary phase
Quantum ChemicalDipole Moment2.5 DRelates to the polarity of the molecule
PhysicochemicalLogP3.2Indicates hydrophobicity

Note: The values in this table are hypothetical and are intended to demonstrate the types of descriptors used in QSRR modeling.

By developing robust QSRR models, it becomes possible to predict the chromatographic behavior of new or hypothetical carbamates without the need for experimental analysis, thus accelerating the process of drug discovery and environmental analysis. nih.govchromatographyonline.com

Chemical Reactivity and Mechanistic Investigations of Phenyl N N Pentylcarbamate

Hydrolysis Kinetics and Mechanism under Various Conditions

The stability of the carbamate (B1207046) linkage in Phenyl N-n-pentylcarbamate towards hydrolysis is highly dependent on the pH of the medium. The reaction pathways and rates differ significantly under acidic, basic, and neutral conditions.

Acid-Catalyzed Hydrolysis Pathways and Rate Studies

Phenylcarbamates are generally observed to be very stable in acidic aqueous solutions. nih.gov The acid-catalyzed hydrolysis of carbamates can, in principle, proceed through two primary mechanisms analogous to ester hydrolysis: the AAc1 (unimolecular) or AAc2 (bimolecular) pathway. The operative mechanism is influenced by the structure of the carbamate and the concentration of the acid.

Interactive Data Table: Illustrative Acid-Catalyzed Hydrolysis Data for a Related Carbamate

Specific kinetic data for the acid-catalyzed hydrolysis of this compound is not available in the reviewed literature.

ConditionMechanismRate Constant (k)
Acidic (e.g., HCl)AAc2 (presumed)Very Slow

Base-Catalyzed Hydrolysis Pathways and Rate Studies

The base-catalyzed hydrolysis of this compound is significantly more facile than its acid-catalyzed counterpart. For phenylcarbamates derived from primary amines, such as this compound, the reaction is understood to proceed through an elimination-addition mechanism, specifically the E1cB (Elimination Unimolecular conjugate Base) pathway. nih.govacs.org

This mechanism involves a rapid, reversible deprotonation of the nitrogen atom by a base (e.g., hydroxide (B78521) ion) to form the conjugate base of the carbamate. acs.org This is followed by the rate-determining elimination of the phenoxide leaving group to form a highly reactive pentyl isocyanate intermediate. acs.orgrsc.org The isocyanate is then rapidly attacked by water to form the unstable N-pentylcarbamic acid, which decarboxylates to yield pentylamine and carbon dioxide. acs.org

The general scheme for the E1cB mechanism is as follows:

Deprotonation: this compound + OH⁻ ⇌ [C₆H₅OC(O)N⁻C₅H₁₁] + H₂O

Elimination (Rate-determining): [C₆H₅OC(O)N⁻C₅H₁₁] → C₅H₁₁NCO + C₆H₅O⁻

Hydrolysis and Decarboxylation: C₅H₁₁NCO + H₂O → [C₅H₁₁NHCOOH] → C₅H₁₁NH₂ + CO₂

Studies on analogous N-arylcarbamates have shown that the bimolecular rate constant for alkaline hydrolysis is sensitive to substituents on the phenyl leaving group, which is consistent with the E1cB mechanism where the departure of the phenolate (B1203915) anion is the rate-determining step. rsc.org

Interactive Data Table: Illustrative Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Related Phenylcarbamates at 25°C

While specific rate constants for this compound are not documented in the searched literature, the following table for related compounds illustrates the kinetics of this reaction.

CompoundRate Constant (kOH, M⁻¹s⁻¹)
Phenyl N-phenylcarbamateData not available
Phenyl N-methylcarbamateData not available

Data for this compound is not available. The table is intended to be illustrative of the type of data obtained in such studies.

Neutral Hydrolysis Mechanisms and Environmental Relevance in Abiotic Systems

In the absence of acid or base catalysis, the hydrolysis of carbamates is generally a very slow process. The neutral hydrolysis of this compound would involve the direct nucleophilic attack of a water molecule on the carbonyl carbon. Due to the lower nucleophilicity of water compared to the hydroxide ion, the rate of this reaction is significantly lower than that of base-catalyzed hydrolysis.

The environmental relevance of neutral hydrolysis pertains to the persistence of the compound in aquatic systems where the pH is near neutral. The slow rate of neutral hydrolysis means that other degradation pathways, such as biodegradation, may be more significant in the environmental fate of this compound.

Transcarbamoylation and Exchange Reactions with Other Functional Groups

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group (C₅H₁₁NHCO-) from the phenoxy group to another nucleophile, such as an alcohol or an amine. This reaction is a useful synthetic transformation.

For instance, tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate has been shown to proceed smoothly to generate the corresponding alkyl carbamates in good yields. chemicalbook.com This suggests that this compound could potentially undergo similar reactions, although specific studies on this compound are lacking. The mechanism likely involves the coordination of the catalyst to the carbamate, increasing its reactivity towards the incoming alcohol.

Reactions with Nucleophiles and Electrophiles: Fundamental Pathways

The primary site of nucleophilic attack in this compound is the electrophilic carbonyl carbon. Electrophilic attack is less common but could theoretically occur at the nitrogen or the phenyl ring, though these pathways are generally not favored.

Aminolysis and Alcoholysis of the Carbamate Linkage

Aminolysis is the reaction of the carbamate with an amine, leading to the formation of a urea (B33335). The reaction of this compound with an amine would result in the formation of an N,N'-disubstituted urea and phenol (B47542). The mechanism of aminolysis of phenylcarbamates can proceed through different pathways, including a stepwise route via a tetrahedral intermediate or an E1cB mechanism involving an isocyanate intermediate, similar to base-catalyzed hydrolysis. acs.org For this compound, the E1cB pathway is highly probable, especially in the presence of a basic amine. The amine can act as a base to deprotonate the carbamate nitrogen, facilitating the elimination of the phenoxide to form pentyl isocyanate. The isocyanate is then trapped by another molecule of the amine to form the urea. nih.govacs.org

In a study involving the reaction of this compound with tetra-n-butylammonium fluoride (B91410) (TBAF), which contains water, the formation of 1,3-bis(pentyl)urea was observed. nih.govacs.org This occurs via the formation of the pentyl isocyanate intermediate, which is then attacked by the pentylamine formed from the initial hydrolysis of the isocyanate. nih.govacs.org

Alcoholysis is the reaction with an alcohol to form a different carbamate and phenol. This transesterification-like reaction is a form of transcarbamoylation. As mentioned, such reactions can be catalyzed, for example by tin compounds. chemicalbook.com The uncatalyzed reaction is likely to be slow.

Electrophilic Aromatic Substitution on the Phenyl Ring

The carbamate functionality (-NHCOO-) attached to the phenyl ring in this compound acts as an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This directing effect is a consequence of the nitrogen atom's lone pair of electrons, which can be delocalized into the aromatic ring through resonance. This electron donation increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.

The general mechanism for electrophilic aromatic substitution proceeds through a two-step process. masterorganicchemistry.comwikipedia.org In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org The positive charge in this intermediate is delocalized across the ortho and para positions relative to the site of electrophilic attack. The presence of the electron-donating carbamate group further stabilizes the arenium ion when the attack occurs at the ortho or para positions, thus lowering the activation energy for these pathways compared to meta attack. organicchemistrytutor.comwikipedia.org In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity patterns can be inferred from related N-aryl carbamates. For instance, the O-carbamate group is recognized as a powerful directing group in directed ortho-metalation, a reaction that relies on the coordination of an organolithium reagent to the carbamate followed by deprotonation at the ortho position. acs.orgnih.gov This highlights the ability of the carbamate group to influence the regioselectivity of reactions on the aromatic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions for these reactions would need to be optimized for this compound, but the directing effect of the carbamate group would be expected to yield predominantly ortho- and para-substituted products.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Major Products
Nitration NO₂⁺ 2-Nitrothis compound and 4-Nitrothis compound
Bromination Br⁺ 2-Bromothis compound and 4-Bromothis compound
Sulfonation SO₃ 2-(N-(n-pentyl)carbamoyl)benzenesulfonic acid and 4-(N-(n-pentyl)carbamoyl)benzenesulfonic acid

Thermal Decomposition Pathways and Product Characterization

The thermal decomposition of N-aryl carbamates, including this compound, typically proceeds through several competing pathways, with the product distribution being highly dependent on the temperature and reaction conditions.

Pyrolysis Studies and Analysis of Volatile and Non-Volatile Products

Pyrolysis of N-aryl carbamates is known to yield a variety of products. rsc.org The primary decomposition route often involves the cleavage of the carbamate linkage. Studies on analogous compounds suggest that the thermal decomposition of this compound would likely yield n-pentyl isocyanate and phenol as the initial major volatile products. researchgate.net This is a result of the cleavage of the ester C-O bond and subsequent elimination.

Another significant pathway is the decarboxylation of the carbamate, leading to the formation of N-pentylaniline and carbon dioxide. researchgate.net Further decomposition at higher temperatures can lead to the formation of a more complex mixture of products. For instance, the initially formed isocyanate can react with other molecules present in the reaction mixture or undergo further thermal degradation.

Non-volatile products, often polymeric or tar-like materials, can also be formed, especially at higher temperatures or during prolonged heating. These are generally the result of secondary reactions of the initial decomposition products.

Table 2: Potential Products from the Thermal Decomposition of this compound

Product Type Chemical Name
Volatile n-Pentyl isocyanate
Phenol
N-Pentylaniline
Carbon dioxide

Mechanism of Decarboxylation and Rearrangement Reactions

The decarboxylation of N-aryl carbamates is a key thermal decomposition pathway. wikipedia.org The mechanism is believed to proceed through a concerted process or via a zwitterionic intermediate. nih.govacs.org In the case of this compound, the reaction would involve the cleavage of the carboxyl group as carbon dioxide, with the concomitant formation of N-pentylaniline. The stability of the resulting amine and the gaseous nature of carbon dioxide provide a thermodynamic driving force for this reaction. wikipedia.org

Rearrangement reactions can also occur during the thermal decomposition of carbamates. While not as common as the primary cleavage and decarboxylation pathways, rearrangements can lead to the formation of substituted anilines or other aromatic compounds. The specific nature of these rearrangements would depend on the reaction conditions and the presence of any catalysts.

Photochemical Reactivity and Light-Induced Transformations of this compound

The photochemical behavior of this compound is dictated by the absorption of ultraviolet light, which can induce electronic transitions and lead to chemical reactions.

Photodegradation Mechanisms in Solution and Solid Phase

The photodegradation of alkyl N-arylcarbamates in solution is initiated by the absorption of a photon, leading to an excited singlet state. acs.org The primary photochemical process from this excited state is the homolytic cleavage of the nitrogen-alkoxycarbonyl bond, resulting in the formation of a radical pair within a solvent cage. acs.org

In the case of this compound, this would lead to the formation of a phenylaminyl radical and an n-pentoxycarbonyl radical. These radicals can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent, recombination, or escape from the solvent cage to react with other species.

Another important photochemical pathway for N-aryl carbamates is the photo-Fries rearrangement. acs.org This intramolecular rearrangement leads to the formation of ortho- and para-aminobenzoates. For this compound, this would result in the formation of n-pentyl 2-aminobenzoate (B8764639) and n-pentyl 4-aminobenzoate.

The photodegradation mechanism in the solid phase can differ from that in solution due to the restricted mobility of the molecules and the different microenvironment. In the solid state, cage effects are more pronounced, which can influence the product distribution by favoring recombination of the initial radical pair.

Characterization of Photoproducts and Reaction Intermediates

The major identifiable photoproducts from the irradiation of alkyl N-arylcarbamates are the corresponding aniline (B41778) and the photo-Fries rearrangement products. acs.org For this compound, the expected major photoproducts would be aniline, n-pentyl 2-aminobenzoate, and n-pentyl 4-aminobenzoate.

The primary reaction intermediate is the arylaminyl radical. acs.org The fate of this radical is crucial in determining the final product distribution. It can abstract a hydrogen atom to form aniline, or it can be involved in the formation of the photo-Fries products. The quantum yield for the disappearance of the carbamate is often low, suggesting that many of the excited molecules return to the ground state without undergoing chemical reaction. acs.org

Table 3: Characterized Photoproducts and Intermediates of this compound Photodegradation

Type Chemical Species
Photoproduct Aniline
n-Pentyl 2-aminobenzoate
n-Pentyl 4-aminobenzoate
Carbon dioxide
Reaction Intermediate Phenylaminyl radical

Derivatization and Functionalization Strategies of Phenyl N N Pentylcarbamate

Modification of the Phenyl Moiety

The aromatic phenyl ring of Phenyl N-n-pentylcarbamate is amenable to a range of substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups that can significantly alter the molecule's electronic and steric properties.

Substitution Reactions on the Aromatic Ring (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution reactions represent a fundamental strategy for the functionalization of the phenyl ring in this compound. The carbamate (B1207046) group (-NHCOO-) is generally considered an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the phenyl ring can be achieved using various electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable catalyst. Given the directing effect of the carbamate group, halogenation is expected to occur predominantly at the ortho and para positions of the phenyl ring. The regioselectivity can be influenced by the choice of solvent and catalyst.

Nitration: The introduction of a nitro group (-NO2) is another common electrophilic aromatic substitution. This is typically achieved using a mixture of nitric acid and sulfuric acid. The nitronium ion (NO2+) generated in situ acts as the electrophile. Similar to halogenation, the nitration of this compound is anticipated to yield a mixture of ortho- and para-nitro-substituted products. The strong electron-withdrawing nature of the nitro group can significantly influence the chemical properties of the resulting derivative.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Reagents Expected Major Products
Halogenation N-Halosuccinimide (NXS), Catalyst ortho-Halo- and para-Halo- this compound
Nitration HNO₃, H₂SO₄ ortho-Nitro- and para-Nitro- this compound

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aryl Positions

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of new carbon-carbon bonds at the aryl positions of this compound. These reactions typically involve the conversion of the phenolic oxygen of a precursor into a suitable leaving group, such as a triflate or a nonaflate, or in some cases, direct activation of the C-O bond of the carbamate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. Aryl carbamates themselves have been shown to be viable substrates for nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the direct coupling of the phenylcarbamate moiety with a variety of boronic acids to introduce new aryl or vinyl substituents.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper co-catalyst. Similar to the Suzuki-Miyaura coupling, aryl carbamates can be employed as substrates in Sonogashira reactions, providing a direct route to arylethynyl-substituted derivatives.

Table 2: Cross-Coupling Reactions of Phenyl Carbamate Derivatives

Reaction Catalyst System Coupling Partner Product Type
Suzuki-Miyaura NiCl₂(PCy₃)₂, K₃PO₄ Arylboronic acid Biaryl derivative
Sonogashira Pd catalyst, Cu(I) co-catalyst, base Terminal alkyne Arylalkyne derivative

Functionalization of the N-n-pentyl Aliphatic Chain

Modification of the N-n-pentyl chain offers opportunities to introduce new functionalities that can influence the molecule's solubility, reactivity, and potential for further conjugation.

Terminal Functionalization of the Pentyl Group

The terminal methyl group of the n-pentyl chain represents a site for selective functionalization. While direct, selective C-H activation of terminal methyl groups in complex molecules can be challenging, enzymatic and microbial oxidation methods have been shown to achieve monoterminal oxidation of alkanes and fatty acids. Such approaches could potentially be adapted for the terminal hydroxylation of the pentyl chain in this compound, leading to the corresponding primary alcohol. This alcohol could then serve as a handle for further derivatization, such as esterification or conversion to other functional groups.

Side-Chain Modification for Introduction of Additional Chemical Handles

Introducing functional groups at other positions along the pentyl chain can be achieved through various synthetic strategies. One potential approach involves starting with a functionalized pentylamine precursor before the formation of the carbamate. For example, using a pentylamine with a protected functional group (e.g., a hydroxyl, amino, or carboxyl group) would allow for the synthesis of a this compound derivative with a latent chemical handle. This handle could then be deprotected and utilized for further modifications.

Another strategy involves the use of radical halogenation, which tends to be regioselective for the most substituted carbon atom. However, for a linear alkyl chain, this may lead to a mixture of products. More controlled C-H functionalization methods, potentially involving transition metal catalysis, could offer more selective routes to introduce functional groups at specific positions on the pentyl chain.

Strategies for Modifying the Carbamate Linkage (e.g., Conversion to Ureas, Thio-carbamates)

The carbamate linkage itself can be chemically transformed to create related functional groups such as ureas and thiocarbamates, which can exhibit different chemical and biological properties.

Conversion to Ureas: Phenylcarbamates can serve as effective precursors for the synthesis of ureas. The reaction of this compound with a primary or secondary amine, often in the presence of a base or a catalyst, can lead to the displacement of the phenoxy group and the formation of a new carbon-nitrogen bond, resulting in a substituted urea (B33335). This method provides a convenient route to a wide range of N,N'-disubstituted or trisubstituted ureas.

Conversion to Thiocarbamates: The conversion of a carbamate to a thiocarbamate involves the replacement of the carbonyl oxygen with a sulfur atom. One common method for this transformation is the use of Lawesson's reagent. This thionation reaction is applicable to a variety of carbonyl compounds, including amides and esters, and is expected to be effective for the conversion of this compound to the corresponding thiocarbamate. Alternatively, thiocarbamates can be synthesized from Boc-protected amines, which are structurally related to carbamates.

Table 3: Modification of the Carbamate Linkage

Transformation Reagents Product
Conversion to Urea Primary or secondary amine, base/catalyst Substituted Urea
Conversion to Thiocarbamate Lawesson's reagent Thiocarbamate

Synthesis of Polymeric Architectures Incorporating this compound Moieties (e.g., as a monomer in condensation polymers)

The incorporation of this compound moieties into polymeric architectures represents a significant advancement in the field of non-isocyanate polyurethanes (NIPUs). This approach circumvents the use of hazardous isocyanates by employing carbamate functional groups in polycondensation reactions. The key strategy involves the synthesis of a difunctional monomer derived from this compound, which can then undergo polymerization with a suitable co-monomer, typically a diol, through a process known as transurethane polycondensation.

Monomer Synthesis: From Diamine to a Difunctional Phenyl Carbamate

To utilize this compound as a building block for condensation polymers, it must first be converted into a monomer bearing at least two reactive functional groups. A common and effective strategy is the synthesis of a bis(phenylcarbamate) monomer from an aliphatic diamine. This process involves the reaction of the diamine with a phenoxycarbonylating agent, such as diphenyl carbonate or phenyl chloroformate.

For the purpose of illustrating this methodology, a hypothetical difunctional monomer, Hexane-1,6-diylbis((n-pentyl)(phenyl)carbamate) (HDBPC) , can be conceptualized. The synthesis of this monomer would proceed via the N-alkylation of a primary bis(phenylcarbamate) or, more directly, through the reaction of N,N'-di-n-pentylhexane-1,6-diamine with phenyl chloroformate.

A more common and scalable approach involves the reaction of a readily available diamine, such as hexane-1,6-diamine, with phenyl chloroformate. The general reaction is as follows:

Step 1: Synthesis of N,N'-hexane-1,6-diylbis(phenylcarbamate) Hexane-1,6-diamine is reacted with two equivalents of phenyl chloroformate in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) at room temperature. This reaction yields the corresponding bis(phenylcarbamate).

Step 2: N-Alkylation (Hypothetical for HDBPC) The subsequent step to achieve the target monomer HDBPC would involve the N-alkylation of the secondary amine protons of the bis(phenylcarbamate) with an n-pentyl halide (e.g., 1-bromopentane). This step would likely require a strong base to deprotonate the carbamate nitrogen, rendering it nucleophilic.

However, a more direct and established route for creating N-substituted bis(carbamates) is to start with an N-substituted diamine. For the purposes of this discussion, we will focus on the polymerization of a more readily synthesized monomer, N,N'-hexane-1,6-diylbis(phenyl carbamate) , which can be prepared from hexane-1,6-diamine and diphenyl carbonate. This monomer serves as an excellent model for demonstrating the incorporation of phenylcarbamate moieties into condensation polymers.

The synthesis of N,N'-hexane-1,6-diylbis(phenyl carbamate) can be achieved by reacting hexane-1,6-diamine with an excess of diphenyl carbonate. This reaction is typically catalyzed by a weak acid or can proceed thermally with the removal of phenol (B47542) as a byproduct.

Polycondensation via Transurethanization

The synthesized bis(phenylcarbamate) monomer can then be polymerized with a diol through a melt transurethane polycondensation reaction. This process involves the exchange of the phenyl groups of the carbamate with the alkyl groups of the diol, forming the polyurethane backbone and releasing phenol as the only byproduct. This method is considered a green alternative to conventional polyurethane synthesis.

The general scheme for the polycondensation of N,N'-hexane-1,6-diylbis(phenyl carbamate) with a diol, such as 1,4-butanediol, is depicted below:

(n) Ph-O-C(O)-NH-(CH₂)₆-NH-C(O)-O-Ph + (n) HO-(CH₂)₄-OH ⇌ [-C(O)-NH-(CH₂)₆-NH-C(O)-O-(CH₂)₄-O-]n + (2n) Ph-OH

This reaction is typically carried out at elevated temperatures (150-220 °C) under a nitrogen atmosphere and, in the later stages, under reduced pressure to facilitate the removal of the phenol byproduct, thereby driving the equilibrium towards the formation of a high molecular weight polymer. Various catalysts can be employed to accelerate the reaction, including metal salts of organic acids, such as zinc acetate (B1210297) or tin(II) octoate, and strong organic bases.

The properties of the resulting polyurethane can be tailored by varying the structure of the bis(phenylcarbamate) monomer and the diol co-monomer. For instance, using a longer chain diol would result in a more flexible and elastomeric polymer, while a shorter chain diol would lead to a more rigid material.

Research Findings and Polymer Characterization

Research in the field of non-isocyanate polyurethanes has demonstrated the feasibility of synthesizing high molecular weight polymers through the transurethane polycondensation of bis(phenylcarbamate)s and diols. The resulting polymers exhibit properties comparable to their conventional counterparts, including good thermal stability and mechanical performance.

The polymerization progress can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the N-H stretching vibrations of the monomer and the appearance of the characteristic urethane (B1682113) carbonyl stretching band. The molecular weight and molecular weight distribution of the final polymer are typically determined by gel permeation chromatography (GPC). The thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), are analyzed using differential scanning calorimetry (DSC), while the thermal stability is assessed by thermogravimetric analysis (TGA).

The table below summarizes the key aspects of a representative polycondensation reaction for the synthesis of a polyurethane incorporating this compound-like moieties.

ParameterDescription
Monomer 1 N,N'-hexane-1,6-diylbis(phenyl carbamate)
Monomer 2 1,4-Butanediol
Catalyst Zinc Acetate (Zn(OAc)₂)
Reaction Temperature 180-220 °C
Reaction Time 4-8 hours
Pressure Atmospheric, then reduced pressure (<1 mmHg)
Byproduct Phenol
Resulting Polymer Poly(butylene hexane-1,6-diyl dicarbamate)
Polymer Characterization GPC, FTIR, DSC, TGA

This interactive data table highlights the typical conditions and components involved in the synthesis of polyurethanes from bis(phenylcarbamate) monomers. The flexibility of this synthetic route allows for the incorporation of various structural units, enabling the fine-tuning of the final polymer's properties for a wide range of applications.

Advanced Analytical Methodologies for the Quantification and Characterization of Phenyl N N Pentylcarbamate

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography stands as the cornerstone for the analysis of Phenyl N-n-pentylcarbamate, enabling its separation from complex matrices. The choice of chromatographic technique is often dictated by the compound's physicochemical properties and the analytical objectives.

Gas Chromatography (GC) Method Development for Volatile Derivatives

While many carbamates are thermally unstable, Gas Chromatography (GC) can be employed for the analysis of this compound, often requiring a derivatization step to enhance volatility and thermal stability. scispec.co.thsigmaaldrich.com Derivatization converts the polar carbamate (B1207046) into a less polar and more volatile compound suitable for GC analysis.

Common derivatization strategies for carbamates include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace active hydrogens on the carbamate nitrogen, forming more stable and volatile derivatives. sigmaaldrich.com

Alkylation: Flash alkylation in the injector port is another technique that has been successfully used for the GC analysis of carbamates. scispec.co.th

Mesylation: This involves hydrolysis of the carbamate to its corresponding phenol (B47542), which is then reacted with methanesulfonyl chloride to form a stable mesylate derivative suitable for GC analysis with a flame photometric detector (FPD). acs.org

The choice of a GC column is also critical, with moderately polar columns like those with a 50% phenyl-polysiloxane stationary phase (e.g., BPX-50) being suitable for separating the derivatized carbamates. scispec.co.th To minimize thermal degradation of the original compound, on-column injection (OCI) techniques can be utilized, where the sample is introduced directly onto the column at a lower temperature. nih.gov

Table 2: Representative GC Parameters for Derivatized this compound

ParameterCondition
Column BPX-50, 30 m x 0.25 mm ID, 0.25 µm film
Injector Split/Splitless or On-Column
Injector Temperature 250 °C (for split/splitless with derivatization)
Oven Program 70 °C (1 min), ramp at 10 °C/min to 300 °C (hold 5 min)
Carrier Gas Helium at 1.2 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is an alternative technique that combines some of the advantages of both HPLC and GC. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgyoutube.com SFC is particularly well-suited for the separation of thermally labile and chiral compounds. wikipedia.org

For a moderately polar compound like this compound, SFC can offer fast and efficient separations. chromatographytoday.com The polarity of the mobile phase can be adjusted by adding a polar co-solvent, such as methanol, to the supercritical carbon dioxide. researchgate.net This allows for the elution of a wide range of compounds. The low viscosity and high diffusivity of supercritical fluids lead to faster analysis times and reduced solvent consumption compared to HPLC. youtube.comresearchgate.net

SFC is often considered a form of normal-phase chromatography, and polar stationary phases are typically employed for the separation of polar analytes. chromatographytoday.com

Hyphenated Chromatographic-Spectrometric Techniques for Enhanced Specificity

To achieve the highest levels of sensitivity and specificity, chromatographic systems are often coupled with mass spectrometers. This hyphenation provides not only retention time data but also mass-to-charge ratio information, which is highly specific for a given compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of carbamates in complex matrices. nih.gov The technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In LC-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for carbamates. The resulting ions are then guided into the mass analyzer. In a tandem mass spectrometer (like a triple quadrupole or QTRAP system), a specific precursor ion corresponding to this compound is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, allowing for very low detection limits. nih.gov For instance, detection limits for some carbamates can be in the range of 0.2–2.0 μg kg−1. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Thermostable Compounds

For the analysis of derivatized this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.gov It offers excellent separation and definitive identification based on both the retention time and the mass spectrum of the analyte. The derivatization of carbamates with reagents like 9-xanthydrol has been shown to produce stable derivatives suitable for GC-MS analysis. nih.govresearchgate.net

Electron ionization (EI) is a common ionization method in GC-MS, which generates a characteristic fragmentation pattern for a given compound. nih.gov This fragmentation pattern serves as a "fingerprint" that can be compared to a library of mass spectra for positive identification. For enhanced confirmation, especially in complex matrices, GC-tandem mass spectrometry (GC-MS/MS) can be employed. scispec.co.th This technique provides a higher degree of certainty in the identification and quantification of the target analyte. scispec.co.th

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a combination of simplicity, cost-effectiveness, and sensitivity for the quantitative analysis of this compound. These techniques rely on the principle that the analyte absorbs light of a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.

UV-Vis spectroscopy is a valuable tool for the direct quantification of this compound in solutions where interfering substances are minimal. The presence of the phenyl ring and the carbamate functional group in the molecule gives rise to characteristic electronic transitions upon absorption of ultraviolet radiation.

The primary absorption is attributed to the π → π* transitions within the benzene (B151609) ring. The expected absorption maximum (λmax) for this compound would be in the UV region, likely around 270-280 nm, which is characteristic of monosubstituted benzene rings. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a particular wavelength, is a critical parameter for quantitative analysis using the Beer-Lambert law. While the exact molar absorptivity would need to be determined experimentally, a plausible value can be estimated based on similar aromatic carbamates.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at its λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Table 1: Plausible UV-Vis Spectroscopic Parameters for this compound in a Non-polar Solvent

Parameter Value
Wavelength of Maximum Absorbance (λmax) ~275 nm
Molar Absorptivity (ε) ~1,500 L mol⁻¹ cm⁻¹
Linear Range 0.1 - 100 µg/mL

Note: These values are illustrative and would require experimental verification.

For more selective and sensitive detection, especially in complex matrices or for monitoring specific chemical transformations, colorimetric or fluorometric assays can be developed. These methods often involve a chemical reaction that converts the non-colored or non-fluorescent this compound into a product that exhibits strong color or fluorescence.

A common strategy for carbamates involves their hydrolysis to yield an alcohol (phenol, in this case) and an amine, followed by a derivatization reaction of one of these products. For this compound, alkaline hydrolysis would yield phenol and n-pentylamine. The resulting phenol can then be reacted with a chromogenic or fluorogenic agent.

One such approach is the reaction of the liberated phenol with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a colored dye. The intensity of the color, measured spectrophotometrically, is proportional to the initial concentration of the this compound.

Reaction Scheme for a Hypothetical Colorimetric Assay:

Alkaline Hydrolysis: this compound + OH⁻ → Phenol + n-Pentylamine + CO₂

Colorimetric Derivatization: Phenol + 4-Aminoantipyrine + [O] → Indophenol Dye (colored)

Similarly, fluorometric assays can be developed by reacting the hydrolysis products with a fluorogenic reagent. For instance, the n-pentylamine formed during hydrolysis can react with fluorescamine (B152294) to produce a highly fluorescent derivative. The fluorescence intensity would then be measured to quantify the original carbamate. nih.gov

Table 2: Illustrative Data for a Hypothetical Colorimetric Assay of this compound

Parameter Value
Derivatizing Reagent 4-Aminoantipyrine
Wavelength of Maximum Absorbance (λmax) of Dye ~510 nm
Limit of Detection (LOD) ~0.05 µg/mL

Note: These values are based on typical performance of such assays and would need experimental validation.

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a highly sensitive and selective alternative for the analysis of this compound. These techniques are based on the measurement of the electrical response (e.g., current or potential) resulting from an electrochemical reaction of the analyte at an electrode surface.

While this compound itself may not be easily oxidized or reduced, its hydrolysis products can be electrochemically active. Similar to the colorimetric assays, the carbamate can be hydrolyzed to phenol, which is an electroactive species. The phenol can be detected by techniques such as cyclic voltammetry, differential pulse voltammetry, or amperometry at a modified electrode. acs.org The oxidation of phenol at the electrode surface produces a current that is proportional to its concentration, and thus to the original concentration of the this compound.

The use of chemically modified electrodes, for instance, with carbon nanotubes, graphene, or metallic nanoparticles, can significantly enhance the sensitivity and selectivity of the detection by lowering the overpotential for phenol oxidation and reducing matrix interferences. nih.govacs.org

Another approach involves the use of biosensors, where an enzyme such as acetylcholinesterase is immobilized on the electrode. nih.govnih.govnih.gov Carbamates are known inhibitors of this enzyme. The degree of inhibition, which can be measured electrochemically by monitoring the enzymatic reaction of a substrate, is related to the concentration of the carbamate.

Sample Preparation Techniques for Various Chemical Matrices

Effective sample preparation is a critical step for the reliable analysis of this compound, especially when dealing with complex matrices encountered in mechanistic studies or environmental abiotic degradation studies. The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate it to a detectable level, and transfer it into a solvent compatible with the analytical instrument.

Two widely used techniques for the extraction of carbamates from various matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE):

LLE is a classic technique that partitions the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For the extraction of this compound from an aqueous reaction mixture, a water-immiscible organic solvent in which the carbamate has high solubility would be chosen. Given the structure of this compound, with its non-polar n-pentyl chain and phenyl group, solvents like dichloromethane (B109758), ethyl acetate (B1210297), or a mixture of hexane (B92381) and ethyl acetate would be suitable. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and the solvent-to-sample ratio.

Solid-Phase Extraction (SPE):

SPE is a more modern and often more efficient technique that involves passing a liquid sample through a solid sorbent material packed in a cartridge or disk. nih.govcmu.ac.thnih.gov The analyte is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a strong solvent.

For this compound, a reversed-phase SPE sorbent, such as C18-bonded silica (B1680970), would be appropriate. The non-polar nature of the analyte allows for strong retention on the C18 stationary phase from an aqueous sample. After washing the cartridge to remove polar impurities, the this compound can be eluted with a solvent like acetonitrile (B52724) or methanol.

Table 3: Exemplary Solid-Phase Extraction Protocol for this compound from an Aqueous Matrix

Step Procedure
Sorbent C18-bonded silica (500 mg)
Conditioning 1. Methanol (5 mL)2. Deionized Water (5 mL)
Sample Loading Pass the aqueous sample (e.g., 100 mL) through the cartridge at a slow flow rate.
Washing Wash with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
Elution Elute the analyte with 2 x 2 mL of acetonitrile.

| Post-Elution | The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis. |

The choice between LLE and SPE depends on factors such as the sample volume, the concentration of the analyte, the nature of the matrix, and the desired level of automation and solvent consumption. For complex environmental samples, a combination of these techniques or more advanced microextraction methods may be necessary to achieve the required sensitivity and selectivity. nih.gov

Environmental Chemical Fate and Non Biological Degradation Pathways of Phenyl N N Pentylcarbamate

Abiotic Hydrolysis in Aqueous and Solid-State Environmental Compartments

Abiotic hydrolysis is a primary degradation pathway for carbamate (B1207046) compounds in aqueous environments. The stability of the carbamate linkage is highly dependent on the chemical conditions of the surrounding medium.

The hydrolysis of carbamates is significantly influenced by pH. Generally, carbamates exhibit greater stability in acidic to neutral conditions and undergo accelerated hydrolysis under alkaline conditions. clemson.edu The hydrolysis of N-aryl carbamates like Phenyl N-n-pentylcarbamate in alkaline solutions typically proceeds through a BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. For carbamates with an alkyl group on the nitrogen, such as this compound, the formation of a tetrahedral intermediate is the rate-determining step. clemson.edu The presence of an alkyl group at this position generally results in a slower hydrolysis rate compared to carbamates with a hydrogen atom. clemson.edu

Table 8.1.1: Estimated Hydrolysis Data for this compound and Related Compounds This table includes estimated values based on general knowledge of carbamate hydrolysis and data from structurally similar compounds, as specific experimental data for this compound was not found in the reviewed literature.

CompoundpHTemperature (°C)Estimated Half-life (t1/2)Hydrolysis Mechanism
This compound425StableAcid-catalyzed (slow)
This compound725Moderately StableNeutral Hydrolysis
This compound925UnstableBase-catalyzed (BAc2)
Carbaryl (N-methyl-1-naphthylcarbamate)72010.1 daysNeutral Hydrolysis
Carbaryl (N-methyl-1-naphthylcarbamate)9200.15 daysBase-catalyzed

Source: Estimated values are derived from general principles of carbamate chemistry. Carbaryl data is provided for comparative purposes.

The rate of chemical reactions, including hydrolysis, is generally temperature-dependent, with higher temperatures leading to faster degradation. The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation. An increase in temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the hydrolysis of this compound.

Ionic strength of the aqueous solution can also influence hydrolysis rates, although this effect is often less pronounced than that of pH and temperature. Changes in ionic strength can affect the activity of the reacting species and the stability of the transition state. For reactions involving ionic species, such as base-catalyzed hydrolysis, the effect of ionic strength can be more significant.

Photodegradation Mechanisms in Simulated Sunlight and Artificial Irradiation

Photodegradation, or photolysis, is another important abiotic process that can contribute to the breakdown of this compound in the environment, particularly in sunlit surface waters and on the surfaces of soil and plants.

Direct photolysis occurs when a chemical absorbs light energy, leading to its excitation and subsequent decomposition. This compound, containing an aromatic phenyl ring, is expected to absorb light in the environmentally relevant ultraviolet (UV) region of the solar spectrum. The degradation pathway for N-arylcarbamates upon photolysis can involve the cleavage of the carbamate bond, leading to the formation of phenols and isocyanates or their subsequent degradation products. researchgate.net

The efficiency of direct photolysis is quantified by the quantum yield, which is the ratio of the number of molecules that react to the number of photons absorbed. Specific quantum yield data for this compound are not available in the reviewed literature. However, studies on other pesticides demonstrate that quantum yields can be determined experimentally and are crucial for modeling the environmental persistence of a compound. researchgate.net

Table 8.2.1: Estimated Photodegradation Data for this compound This table presents estimated information as specific experimental data for this compound was not found in the reviewed literature.

ParameterEstimated Value/Information
Primary Absorption Wavelengths Expected in the UV-B and UV-A range (290-400 nm) due to the phenyl ring.
Primary Photodegradation Pathway Cleavage of the ester linkage to form phenol (B47542) and n-pentyl isocyanate.
Quantum Yield (Φ) Not available. Expected to be low to moderate.

In natural waters, indirect photodegradation can be a significant pathway. This process involves the reaction of the target compound with photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals. These reactive species are formed from the irradiation of naturally occurring substances in water, such as dissolved organic matter (DOM), nitrate (B79036), and bicarbonate. Hydroxyl radicals are highly reactive and non-selective, capable of oxidizing a wide range of organic compounds, including carbamates. The rate of indirect photodegradation will depend on the concentration of these reactive species and the second-order rate constant for their reaction with this compound.

Sorption and Desorption Behavior in Representative Environmental Media (e.g., Mineral Surfaces, Organic Matter)

Sorption to soil and sediment particles is a key process that affects the fate and transport of this compound in the environment. Sorption can reduce the concentration of the compound in the aqueous phase, thereby decreasing its mobility and bioavailability for degradation and uptake by organisms. The extent of sorption is determined by the physicochemical properties of the compound and the characteristics of the sorbent, such as organic carbon content, clay content, and pH.

The primary mechanism for the sorption of non-ionic organic compounds like this compound to soil is partitioning into the soil organic matter. chemsafetypro.com The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this process. A higher Koc value indicates stronger sorption and lower mobility. chemsafetypro.com The Koc can be estimated using quantitative structure-property relationship (QSPR) models based on the octanol-water partition coefficient (Kow). nih.govresearchgate.net For this compound, the presence of the nonpolar n-pentyl chain is expected to result in moderate hydrophobicity and thus, moderate sorption to soil organic matter.

In addition to partitioning into organic matter, this compound may also adsorb to mineral surfaces, such as clays (B1170129), through mechanisms like hydrogen bonding and van der Waals forces.

Table 8.3: Estimated Soil Sorption and Mobility of this compound This table contains estimated values based on the properties of structurally similar compounds, as specific experimental data for this compound was not found in the reviewed literature.

ParameterEstimated ValueImplication for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient) ~3.0 - 4.0Moderate hydrophobicity
Koc (Organic Carbon-Water Partition Coefficient) ~500 - 2000 L/kgModerate sorption to soil organic matter
Mobility in Soil Low to ModerateLeaching to groundwater is possible but may be limited by sorption.

Source: Estimated values derived from QSPR principles and data for analogous compounds.

Desorption is the reverse process of sorption, where the compound is released from the solid phase back into the aqueous phase. The extent and rate of desorption will influence the long-term persistence and potential for delayed release of this compound into the environment.

Equilibrium Sorption Isotherms and Kinetics

The sorption of carbamate pesticides to soil and sediment is a critical process that influences their mobility and bioavailability. The sorption behavior of these compounds is often described by equilibrium sorption isotherms, such as the Freundlich and Langmuir models. Studies on various carbamate pesticides have consistently shown that the extent of sorption is strongly correlated with the organic matter content of the soil. researchgate.netresearchgate.net The sorption of carbamates on many soils tends to follow an 'L-type' isotherm, which is characterized by a decreasing slope as the concentration of the solute increases, indicating a finite number of sorption sites. researchgate.net

The following table presents a conceptual representation of how sorption data for a compound like this compound might be presented. The values are hypothetical and for illustrative purposes only.

Hypothetical Sorption Parameters for this compound

Soil Type Organic Carbon (%) Freundlich Kf ((µg/g)(L/µg)1/n) Freundlich 1/n
Sandy Loam 1.5 5.2 0.85
Silt Loam 2.8 12.6 0.88

Elucidation of Sorption Mechanisms (e.g., Hydrogen Bonding, van der Waals Forces)

The sorption of carbamate pesticides to soil constituents is primarily a physical process driven by non-specific interactions. mdpi.com The primary mechanisms involved are believed to be:

Partitioning into Soil Organic Matter: The nonpolar alkyl and phenyl groups of this compound are expected to partition into the hydrophobic domains of soil organic matter. This is often the dominant sorption mechanism for non-ionic organic compounds. researchgate.net The heat of sorption values calculated for some carbamates suggest that partitioning into soil organic matter is the likely mechanism. researchgate.net

Hydrogen Bonding: The carbamate functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These can form hydrogen bonds with functional groups present in soil organic matter (e.g., carboxyl, hydroxyl groups) and on the surfaces of clay minerals. researchgate.net

Coordination and/or Protonation: Investigations into the adsorption of carbamates by clays have shown that they can be adsorbed through coordination or protonation at the carbonyl oxygen by exchangeable cations on the clay surfaces. researchgate.net

The relative importance of these mechanisms will depend on the specific properties of the soil, such as its organic matter content, clay type and content, and pH. mdpi.com For instance, in soils with high organic matter content, partitioning is likely to be the dominant process, while in soils with low organic matter and high clay content, surface interactions such as hydrogen bonding may be more significant. researchgate.net

Volatilization and Atmospheric Chemical Transformations of this compound

The potential for this compound to volatilize from soil and water surfaces and undergo transformation in the atmosphere is an important aspect of its environmental fate.

Estimation of Vapor Pressure and Henry's Law Constant

The vapor pressure (Vp) and Henry's Law Constant (KH) are key physical-chemical properties that determine the volatility of a compound. nih.gov There is no experimentally determined vapor pressure or Henry's Law Constant available for this compound in the reviewed literature. However, these values can be estimated using computational models based on the compound's structure. Carbamates, in general, are considered to be volatile compounds. nih.gov The balance between vapor pressure and water solubility, represented by the Henry's Law constant, determines whether volatilization from a surface will be favored. nih.gov

The following table provides a hypothetical estimation of these properties for this compound, which would be crucial for environmental modeling.

Estimated Volatilization Properties of this compound

Property Estimated Value Unit
Vapor Pressure (at 25 °C) 1.2 x 10-4 Pa

Gas-Phase Reactions with Atmospheric Oxidants (e.g., OH Radicals, Ozone)

Once in the atmosphere, this compound is expected to undergo degradation through reactions with atmospheric oxidants. The most important of these is the hydroxyl radical (•OH), which is often referred to as the "detergent of the atmosphere". harvard.edu Reactions with ozone (O3) and nitrate radicals (NO3) can also contribute to the atmospheric degradation of certain organic compounds. acs.org

Experimental studies on the gas-phase reactions of several volatile carbamates with •OH radicals have been conducted. acs.org The rate constants for these reactions can be used to estimate the atmospheric lifetime of these compounds. For carbamates with the general structure R1NHC(O)OR2, where R1 and R2 are alkyl groups, the reaction with •OH radicals is a significant removal pathway. acs.org The reaction with ozone is generally much slower for carbamates. acs.org

The atmospheric lifetime (τ) of this compound with respect to reaction with •OH radicals can be estimated using the following equation:

τ = 1 / (kOH * [OH])

where kOH is the rate constant for the reaction with •OH and [OH] is the average atmospheric concentration of •OH radicals (typically assumed to be around 1 x 10^6 molecules/cm³).

The following table presents estimated reaction rate constants and the resulting atmospheric lifetimes for this compound, based on data for structurally similar carbamates.

Estimated Atmospheric Reaction Rates and Lifetimes for this compound

Oxidant Estimated Rate Constant (cm3 molecule-1 s-1) Estimated Atmospheric Lifetime
OH Radicals 1.5 x 10-11 ~18 hours

These estimations suggest that the reaction with OH radicals is the primary atmospheric degradation pathway for this compound.

Identification and Characterization of Abiotic Transformation Products (TPs)

The abiotic transformation of this compound in the environment can lead to the formation of various transformation products (TPs), which may have different properties and environmental behaviors than the parent compound. The main abiotic degradation processes are hydrolysis and photolysis. nih.gov

Elucidation of TP Formation Pathways

Hydrolysis:

This compound + OH- → Pentyl isocyanate + Phenol

Pentyl isocyanate + H2O → n-Pentylamine + CO2

Pentyl isocyanate + n-Pentylamine → 1,3-Dipentylurea

The dominant product (amine or urea) will depend on the reaction conditions. nih.govacs.org

Photodegradation:

The photodegradation of N-arylcarbamates can also occur through the absorption of sunlight. acs.org This process can lead to the cleavage of the carbamate bond and the formation of various photoproducts. For some carbamates, photooxidation is a predominant pathway, leading to the formation of N-formylated and N-desmethylated products, as well as other oxygenated compounds while keeping the carbamate moiety intact. nih.gov The specific transformation products of this compound via photolysis have not been explicitly identified in the literature, but based on studies of other N-arylcarbamates, potential pathways could involve photo-Fries rearrangement or cleavage of the ester bond to yield phenol and derivatives of n-pentylcarbamic acid.

The following table lists the names of the chemical compounds mentioned in this article.

Table of Chemical Compounds

Compound Name
1,3-Dipentylurea
n-Pentylamine
Pentyl isocyanate
Phenol

Stability and Subsequent Transformations of TPs

Under conditions of basic hydrolysis, this compound, being a primary N-phenylcarbamate, is susceptible to an E1cB (Elimination Unimolecular conjugate Base) type mechanism. This reaction proceeds through the in-situ formation of a highly reactive isocyanate intermediate. Phenylcarbamates are noted to be very stable in acidic aqueous media and relatively stable in dilute basic aqueous solutions, allowing for their persistence if released into environments with neutral or acidic pH. However, under stronger basic conditions, such as those facilitated by hydroxide anions, deprotection or degradation is initiated.

The primary transformation products formed during the initial degradation of this compound are Pentyl isocyanate and Phenol .

The subsequent environmental fate of this compound is largely determined by the reactivity of the pentyl isocyanate intermediate. Isocyanates are known to be highly reactive electrophiles that readily react with a variety of nucleophiles present in the environment. In an aqueous medium, two principal reactions govern the transformation of pentyl isocyanate.

The first is the hydrolysis of the isocyanate. Pentyl isocyanate reacts with water to form the unstable n-pentylcarbamic acid, which then rapidly decomposes to yield n-Pentylamine and Carbon dioxide . arkat-usa.org

The second significant reaction pathway for pentyl isocyanate involves its reaction with the n-pentylamine formed from its own hydrolysis. The amine acts as a nucleophile, attacking the electrophilic carbon of another pentyl isocyanate molecule. This reaction results in the formation of 1,3-Dipentylurea . The formation of this urea (B33335) derivative is favored under certain conditions, and its stability is a critical factor in the long-term environmental persistence of the original contaminant's breakdown products. One study noted that while bulkier aliphatic amines might favor the formation of the amine, the reaction of this compound can selectively yield 1,3-bis(pentylurea). nih.gov

The stability of these key transformation products, n-pentylamine and 1,3-dipentylurea, is crucial for a complete understanding of the environmental chemical fate of this compound.

n-Pentylamine is a primary aliphatic amine and its environmental persistence is influenced by both abiotic and biotic factors. Like other simple alkyl amines, it is a weak base. wikipedia.org Research has shown that n-pentylamine can be biodegraded. For instance, a strain of Pseudomonas species has been isolated that is capable of degrading pentyl amine. nih.gov The optimal conditions for its degradation in one study were found to be a temperature of 30°C and a pH of 7.0, achieving 93% degradation within 24 hours. nih.gov Furthermore, primary amines are susceptible to photodegradation, which can contribute to their removal from the environment. nih.gov The deamination of n-pentylamine can also be facilitated by enzymes such as monoamine oxidase. nih.gov

1,3-Dipentylurea , a symmetrically substituted dialkyl urea, is generally more stable than its precursors. The formation of such ureas from primary aliphatic amines and urea has been described as a process that can occur at elevated temperatures. google.com While specific data on the environmental degradation of 1,3-dipentylurea is scarce, the general stability of the urea linkage suggests that it may persist in the environment longer than the more reactive isocyanate and amine intermediates. The degradation of such compounds would likely proceed via hydrolysis of the urea bond, though this is generally a slower process compared to the reactions of the initial transformation products.

The table below summarizes the key transformation products of this compound and provides an overview of their characteristics and stability.

Transformation ProductChemical FormulaFormation PathwayStability and Subsequent Fate
Pentyl isocyanate CH₃(CH₂)₄NCOE1cB elimination from this compound under basic conditions.Highly reactive electrophile. Rapidly hydrolyzes to n-pentylamine and CO₂ or reacts with n-pentylamine to form 1,3-dipentylurea.
Phenol C₆H₅OHE1cB elimination from this compound under basic conditions.Subject to further microbial and photodegradation in the environment.
n-Pentylamine CH₃(CH₂)₄NH₂Hydrolysis of pentyl isocyanate.Biodegradable by microorganisms such as Pseudomonas sp. nih.gov Susceptible to photodegradation. nih.gov Can be deaminated by enzymes. nih.gov
Carbon dioxide CO₂Hydrolysis of n-pentylcarbamic acid (formed from pentyl isocyanate and water).A natural component of the atmosphere and aquatic systems. arkat-usa.org
1,3-Dipentylurea (CH₃(CH₂)₄NH)₂COReaction of pentyl isocyanate with n-pentylamine. nih.govGenerally stable, with degradation likely proceeding through slow hydrolysis of the urea bond.

Role of Phenyl N N Pentylcarbamate As a Precursor and Building Block in Advanced Organic Synthesis

Phenyl N-n-pentylcarbamate as a Protecting Group in Multi-Step Organic Synthesis

The strategic use of protecting groups is a cornerstone of multi-step organic synthesis, allowing for the selective modification of one functional group in the presence of others. The phenoxycarbonyl (Phoc) group, of which this compound is a prime example, serves as an effective protecting group for primary and secondary amines.

Protection of Amines and Alcohols via Carbamate (B1207046) Formation

This compound is synthesized by the reaction of n-pentylamine with phenyl chloroformate. This reaction proceeds efficiently under mild conditions, typically at room temperature in a suitable solvent such as tetrahydrofuran (B95107) (THF), to yield the stable carbamate. nih.gov The resulting this compound is a solid, which facilitates its handling and purification. nih.gov

The general procedure for the synthesis of phenyl carbamates, including this compound, involves the slow addition of phenyl chloroformate to a solution of the corresponding amine in a dry solvent under an inert atmosphere. nih.govacs.org The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). nih.govacs.org An aqueous workup followed by extraction and drying affords the desired phenyl carbamate. nih.govacs.org

While the phenoxycarbonyl group is most commonly employed for the protection of amines, the broader class of phenylcarbamoyl groups can also be used to protect hydroxyl groups in alcohols. This strategy involves the reaction of an alcohol with phenyl isocyanate, often in the presence of a catalyst, to form the corresponding O-phenylcarbamate. This protection strategy is particularly useful for tertiary alcohols. acs.org

Table 1: Synthesis of this compound

Reactants Reagents & Conditions Product Yield

Utilization in the Synthesis of Complex Organic Molecules and Scaffolds

Beyond its role as a protecting group, this compound and its analogs are valuable synthons for the introduction of carbamate and urea (B33335) moieties into more complex molecules. The carbamate linkage is a key structural feature in many biologically active compounds and approved drugs. mit.edu

As a Synthon for the Introduction of Carbamate Moieties

This compound can act as a precursor for the synthesis of other carbamates and, more significantly, for the formation of ureas. The phenoxy group is a good leaving group, allowing for the displacement of the phenoxycarbonyl group by other nucleophiles. This reactivity is particularly useful in the synthesis of unsymmetrical ureas, which are important pharmacophores.

The reaction of a phenyl carbamate derived from a primary amine, such as this compound, with another amine under reflux conditions in the presence of a base like triethylamine (B128534) (NEt3) leads to the formation of a disubstituted urea. nih.govnih.gov This transformation leverages the in situ formation of an isocyanate from the phenyl carbamate, which is then trapped by the added amine. nih.govacs.org This method offers a high degree of control and chemoselectivity, particularly in reactions involving substrates with multiple amine groups of differing reactivity. nih.govacs.org For example, a primary amine-derived phenyl carbamate will react selectively in the presence of a secondary amine-derived phenyl carbamate. nih.govacs.org

Table 2: Synthesis of a Disubstituted Urea from a Phenyl Carbamate

Phenyl Carbamate Amine Reagents & Conditions Product

As an Intermediate in Cascade Reactions and Tandem Processes

While specific examples detailing the use of this compound in cascade or tandem reactions are not extensively documented in the literature, its reactivity profile suggests its potential as a key intermediate in such processes. Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability in organic synthesis. numberanalytics.comnumberanalytics.com

The formation of an isocyanate intermediate from this compound under thermal or basic conditions is a critical step that could initiate a cascade sequence. This highly reactive isocyanate can participate in a variety of subsequent transformations, including cycloadditions, insertions, and reactions with intramolecular nucleophiles. For instance, a molecule containing both a phenyl carbamate moiety and a suitably positioned nucleophile could undergo a tandem deprotection-cyclization sequence to form heterocyclic structures. The development of such tandem reactions involving phenyl carbamates is an active area of research aimed at streamlining the synthesis of complex molecules. nih.govprinceton.edu

Development of Novel Synthetic Routes Employing the Carbamate Linkage

The versatility of the carbamate linkage, as exemplified by this compound, continues to inspire the development of novel synthetic methodologies. Research in this area focuses on creating more efficient, selective, and environmentally benign methods for the synthesis of carbamates and their derivatives, as well as on expanding their applications as building blocks.

One area of development is the catalytic synthesis of N-aryl carbamates. For example, palladium-catalyzed cross-coupling reactions of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol can provide direct access to a wide range of N-aryl carbamates. mit.edu While this method focuses on N-aryl carbamates, the principles could be adapted for the synthesis of N-alkyl carbamates.

Furthermore, new methods for the synthesis of N-alkyl-O-alkyl carbamates are being explored to avoid the use of hazardous reagents like phosgene (B1210022). rsc.org One such approach involves the reaction of alcohols with carbonyl-di-imidazole (CDI) to form carbamoyl-imidazoles, which are then converted to more reactive imidazolium (B1220033) salts. These salts can then react with amines to afford the desired carbamates in high yields. rsc.org Such methodologies could potentially be applied to the synthesis of this compound and its derivatives, providing safer and more efficient routes to these valuable synthetic intermediates.

Application in Material Science for Polymer Synthesis and Modification

As a Monomer in Polyurethane Chemistry

While direct, large-scale industrial use of this compound as a primary monomer in polyurethane production is not widely documented, its chemical properties make it a significant model compound and potential precursor in non-isocyanate routes to polyurethane synthesis. The reactivity of the phenyl carbamate group is central to this application.

Phenylcarbamates derived from primary amines, such as this compound, can undergo thermal or catalytic decomposition to generate isocyanates in situ. nih.govacs.org This reactivity is foundational to alternative, phosgene-free methods for producing polyurethanes. The general mechanism involves the reaction of the carbamate with an alcohol (a polyol in the context of polyurethane synthesis) at elevated temperatures, often in the presence of a catalyst. The reaction proceeds through a transurethanization process, where the phenoxy group of the carbamate is displaced by the alcohol, forming a new urethane (B1682113) linkage and releasing phenol (B47542) as a byproduct.

The synthesis of polyurethanes from carbamate precursors is an area of active research, driven by the desire to move away from the use of highly reactive and toxic isocyanates in industrial processes. researchgate.netresearchgate.net In this context, this compound serves as a valuable model for studying the kinetics and mechanisms of such polymerization reactions. The n-pentyl group provides solubility and can influence the properties of the resulting polymer, such as its flexibility and glass transition temperature.

The general scheme for the polycondensation of a dicarbamate (which could be conceptually derived from a diamine and two molecules of a phenyl chloroformate-like reagent) with a diol to form a polyurethane is a key pathway in non-isocyanate polyurethane chemistry. The reaction of this compound with a diol would result in the formation of a urethane bond, demonstrating the fundamental step in such polymerizations.

Table 1: Reactivity of Phenyl Carbamates in Urethane Formation

Reactant 1Reactant 2ConditionsProductSignificance in Polyurethane Chemistry
Phenyl CarbamateAlcohol/DiolHeat, CatalystUrethane, PhenolDemonstrates the fundamental transurethanization reaction for non-isocyanate polyurethane synthesis.
This compoundPolyolElevated TemperaturePolyurethaneServes as a model for the formation of polyurethanes from stable carbamate precursors.

As a Functionalization Agent for Polymer Backbones

The reactivity of the carbamate group in this compound also allows for its use as a functionalization agent to modify the backbones of existing polymers. This process, often termed "transcarbamoylation," can be employed to introduce urethane functionalities onto polymers containing reactive groups, such as hydroxyl (-OH) groups. google.com

The reaction involves heating the hydroxyl-functional polymer with this compound. The carbamate's phenoxy group acts as a leaving group, and the n-pentylcarbamoyl moiety is transferred to the polymer backbone, forming a stable urethane linkage. This method provides a route to modify the surface properties, solubility, and thermal characteristics of various polymers.

For instance, a polymer with pendant hydroxyl groups can be modified to include the N-n-pentylcarbamate group. This functionalization can increase the hydrophobicity of the polymer and introduce sites for hydrogen bonding, potentially altering the material's mechanical properties. The efficiency of this grafting process depends on the reaction conditions, including temperature, catalyst, and the nature of the polymer backbone.

While specific research detailing the use of this compound for this purpose is not extensively published, the principle is well-established with other carbamates. google.com The stability of phenylcarbamates makes them suitable reagents for such modifications, allowing for controlled functionalization without significant side reactions. nih.gov

Table 2: Polymer Backbone Functionalization using this compound

Polymer BackboneReactive GroupFunctionalizing AgentResulting FunctionalityPotential Change in Polymer Properties
Poly(vinyl alcohol)Hydroxyl (-OH)This compoundN-n-pentylcarbamateIncreased hydrophobicity, altered solubility, modified thermal properties.
CelluloseHydroxyl (-OH)This compoundN-n-pentylcarbamateModified surface energy, potential for new biomaterial applications.
Hydroxyl-terminated PolybutadieneHydroxyl (-OH)This compoundN-n-pentylcarbamateIntroduction of polar groups, changes in adhesion and mechanical behavior.

Future Directions in Fundamental Chemical Research on Phenyl N N Pentylcarbamate

Exploration of Novel and Sustainable Synthetic Pathways for Phenyl N-n-pentylcarbamate and its Analogues

Traditional synthesis routes for carbamates often rely on hazardous reagents such as phosgene (B1210022), isocyanates, or chloroformates. acs.orgrsc.org Future research will increasingly focus on developing greener, safer, and more atom-economical pathways.

A primary area of exploration is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. rsc.org Research into the direct synthesis of this compound from phenol (B47542), n-pentylamine, and CO₂ represents a significant step towards sustainability. rsc.org This approach circumvents the need for toxic intermediates. rsc.org Key research challenges will involve the design and optimization of catalysts to facilitate this transformation under mild conditions. Promising catalytic systems that warrant further investigation include titanium alkoxides and various zinc salts, which have shown efficacy in producing other carbamates from CO₂. researchgate.net Additionally, developing continuous-flow processes for this reaction could offer enhanced safety, efficiency, and scalability compared to batch methods. acs.orgacs.org

Another sustainable frontier is biocatalysis. The use of enzymes, such as promiscuous esterases or acyltransferases, to catalyze carbamate (B1207046) formation in aqueous media presents an environmentally benign alternative. nih.govresearchgate.netresearchgate.net Future studies could focus on identifying or engineering enzymes with high selectivity and activity for the synthesis of this compound. Performing these reactions in water at ambient temperature would significantly reduce the environmental footprint associated with organic solvents and energy consumption. nih.govresearchgate.net

The development of isocyanate-free routes is also a critical research direction. rsc.org One such method involves the use of a peptide coupling reagent like propanephosphonic acid anhydride (B1165640) (T3P) to activate the carbamate anion formed from an amine and atmospheric CO₂, which then reacts with a phenol. helsinki.fi Investigating the applicability and optimization of this method for this compound could provide a safe and convenient one-pot synthesis protocol.

Synthetic Approach Key Reagents Advantages Future Research Focus
CO₂ Utilization Phenol, n-Pentylamine, CO₂Avoids toxic phosgene/isocyanates, uses renewable feedstock. rsc.orgCatalyst development (e.g., titanium alkoxides), process optimization (e.g., continuous flow). acs.orgresearchgate.net
Biocatalysis Phenol, n-Pentylamine, Carbonate DonorGreen solvent (water), mild conditions, high selectivity. nih.govresearchgate.netEnzyme screening and engineering for specific substrates.
Isocyanate-Free Chemical Synthesis Phenol, n-Pentylamine, CO₂, Activating Agent (e.g., T3P)Avoids handling of isocyanates, mild reaction conditions. helsinki.fiBroadening substrate scope and mechanistic understanding.

Deeper Computational Insights into Complex Reactivity and Dynamic Behavior of the Carbamate System

Computational chemistry offers powerful tools to unravel the complex reaction mechanisms and dynamic properties of carbamate systems at a molecular level. mdpi.comrsc.org Future computational studies on this compound will be crucial for understanding its formation, hydrolysis, and transformation pathways, thereby guiding experimental efforts.

A key area for investigation is the mechanism of basic hydrolysis. Phenylcarbamates derived from primary amines are known to react via an E1cb-type mechanism, involving the in-situ formation of a reactive isocyanate intermediate. nih.govacs.org Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of this reaction, identifying transition states and activation barriers. mdpi.com Such studies can elucidate the factors that favor the E1cb pathway and predict the reactivity of various analogues. Comparing these findings with the BAc2 mechanism, which is more common for N,N-disubstituted carbamates, would provide a comprehensive understanding of carbamate stability and reactivity. nih.gov

Furthermore, computational methods are ideal for exploring the catalytic cycles of the novel synthetic routes discussed in the previous section. For instance, modeling the interaction of CO₂, phenol, and n-pentylamine on the surface of a catalyst can reveal the step-by-step mechanism of carbamate formation, helping to design more efficient catalysts. mdpi.com

The dynamic behavior of the this compound molecule itself is another important research avenue. The presence of rotamers (rotational isomers) around the C-N bond in some carbamates has been observed experimentally. nih.govacs.org Computational studies can quantify the energy barriers to rotation and predict the relative populations of different conformers, which can influence the molecule's reactivity and its ability to integrate into larger molecular assemblies.

Research Area Computational Method Objective Potential Impact
Reaction Mechanisms Density Functional Theory (DFT)Elucidate transition states and intermediates in hydrolysis (E1cb vs. BAc2) and synthesis. mdpi.comnih.govPredict reactivity, guide catalyst design, and optimize reaction conditions.
Catalytic Cycles DFT, Molecular Dynamics (MD)Model substrate-catalyst interactions for CO₂-based and enzymatic syntheses.Accelerate the development of sustainable synthetic methods.
Molecular Dynamics Ab Initio MD, Force Field MDInvestigate conformational flexibility, rotamer populations, and solvent effects.Understand how molecular shape and dynamics influence properties and interactions.

Investigation of this compound Transformations in Non-Conventional Media (e.g., Ionic Liquids, Supercritical Fluids)

The choice of solvent can dramatically influence reaction rates, selectivity, and equilibria. Moving beyond traditional organic solvents, non-conventional media like ionic liquids (ILs) and supercritical fluids (SCFs) offer unique environments for chemical transformations.

Ionic liquids, which are salts with melting points below 100 °C, possess properties such as negligible vapor pressure, high thermal stability, and tunable polarity. mdpi.com These features make them attractive media for carbamate synthesis. Future research should explore the synthesis of this compound in various ILs, particularly those based on the imidazolium (B1220033) cation. researchgate.net Studies could investigate how the IL's anionic and cationic components influence reaction yield and selectivity. Furthermore, the potential dual role of ILs as both solvent and catalyst should be explored, as some ILs can activate reactants or stabilize intermediates. researchgate.net However, the chemical stability of the IL itself under reaction conditions must be carefully assessed, as some can decompose or participate in the reaction. mdpi.comresearchgate.net

Supercritical carbon dioxide (scCO₂), a fluid state of CO₂ held above its critical temperature and pressure, is another promising green solvent. epa.gov Since CO₂ can also be a reactant, using scCO₂ as the medium for the synthesis of this compound from phenol and n-pentylamine is a particularly elegant approach. nih.gov Future work could focus on optimizing pressure and temperature to control reaction kinetics and to facilitate product separation, as a simple reduction in pressure causes the scCO₂ to revert to a gas, leaving behind the product and any non-volatile reactants.

Medium Key Properties Potential Application for this compound Future Research Questions
Ionic Liquids (ILs) Low volatility, high stability, tunable polarity. mdpi.comServe as solvent and/or catalyst for synthesis. researchgate.netHow do IL structure and purity affect reaction rate and mechanism? Can ILs be effectively recycled?
Supercritical CO₂ (scCO₂) Non-toxic, non-flammable, tunable solvent strength, easy separation. epa.govAct as both solvent and reagent in sustainable synthesis. nih.govWhat are the optimal pressure/temperature conditions? How does solubility affect reaction kinetics?

Development and Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms requires the ability to observe chemical transformations as they happen. The development and application of in-situ spectroscopic techniques are crucial for real-time monitoring of reactions involving this compound.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational bands. mt.comxjtu.edu.cn This technique could be applied to study the kinetics of this compound synthesis, providing valuable data for reaction optimization. researchgate.net For example, it could be used to monitor the disappearance of the isocyanate peak if that intermediate is formed, providing direct evidence for the E1cb mechanism. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another technique well-suited for kinetic studies of carbamate formation, particularly in reactions involving CO₂. researchgate.netnih.gov By monitoring changes in the chemical shifts and integrals of specific protons or carbons over time, detailed kinetic profiles can be constructed. researchgate.net This would be invaluable for comparing the efficiency of different catalysts or reaction conditions for the synthesis of this compound.

These advanced spectroscopic methods provide a wealth of data that is often inaccessible through traditional offline analysis (e.g., HPLC or GC), which requires sample quenching and workup. mt.com The real-time data generated allows for the rapid determination of reaction rates, the identification of transient intermediates, and a deeper mechanistic understanding. mdpi.com

Technique Principle Information Gained Application to this compound
In-situ FTIR (ReactIR) Measures infrared absorption of vibrating chemical bonds. mt.comReal-time concentration profiles of reactants, intermediates, and products. youtube.comMonitoring synthesis kinetics; detecting transient intermediates like isocyanates.
In-situ NMR Measures the magnetic properties of atomic nuclei.Structural information and quantitative measurement of species in solution over time. researchgate.netDetermining reaction rates and equilibrium constants for formation/hydrolysis. nih.gov

Integration of this compound into Self-Assembled Supramolecular Systems (e.g., Hydrogen-Bonded Networks, Crystal Engineering)

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nanochemres.org The carbamate group, with its N-H hydrogen bond donor and C=O hydrogen bond acceptor sites, is an excellent functional group for directing the self-assembly of molecules into predictable supramolecular architectures.

Future research should involve the crystallographic characterization of this compound to understand its preferred packing motifs. It is likely to form robust hydrogen-bonded chains or networks, similar to those observed in Phenyl N-phenylcarbamate, where molecules assemble into infinite one-dimensional chains via N-H···O interactions. Investigating how the flexible n-pentyl chain influences the crystal packing compared to a rigid phenyl group would be of fundamental interest. The interplay between strong N-H···O hydrogen bonds and weaker interactions like C-H···π could lead to complex and interesting three-dimensional structures.

By modifying the aromatic ring or the alkyl chain of this compound, it may be possible to systematically tune the resulting supramolecular structures. This approach, a cornerstone of crystal engineering, could be used to create materials with desired properties. weizmann.ac.il Furthermore, the study of co-crystals, where this compound is crystallized with other complementary molecules, could lead to the formation of new multi-component materials with unique architectures and properties, driven by a combination of hydrogen bonding and other non-covalent interactions. nih.gov The self-assembly of related alkylammonium alkylcarbamates, formed from the reaction of alkylamines with CO₂, into ordered layered structures further highlights the potential for carbamate-containing systems in materials science. acs.orgacs.org

Supramolecular System Key Intermolecular Interactions Research Goal Potential Outcome
Single-Crystal Structure N-H···O hydrogen bonds, C-H···π interactions, van der Waals forces.Determine the solid-state packing and hydrogen-bonding motifs of this compound.Understanding of fundamental self-assembly principles.
Crystal Engineering Controlled manipulation of intermolecular forces.Systematically modify the molecular structure to control the resulting supramolecular architecture. nanochemres.orgCreation of new materials with tailored structural and physical properties.
Co-crystals Hydrogen bonding, halogen bonding, π-π stacking. nih.govCombine this compound with other molecules (co-formers) to create novel multi-component solids.Development of functional materials with tunable properties (e.g., solubility, melting point).

Conclusion

Synthesis of Key Findings and Accomplishments in Fundamental Chemical Research of Phenyl N-n-pentylcarbamate

Fundamental chemical research on this compound, a member of the broader carbamate (B1207046) class of compounds, has yielded significant insights into its synthesis, structure, and reactivity. The primary and most efficient synthesis route involves the reaction of phenyl chloroformate with n-pentylamine in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov This straightforward method provides high yields, making the compound readily accessible for further studies. Spectroscopic analyses have firmly established its molecular structure. Data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) have been reported, confirming the connectivity of the phenyl, carbamate, and n-pentyl moieties. nih.gov

Key research has focused on the reactivity of the carbamate functional group. Studies on related phenyl carbamates demonstrate that the phenoxy group can act as a leaving group, particularly under basic conditions. acs.org The reaction often proceeds via an E1cb-type mechanism, where deprotonation of the carbamate N-H proton is followed by the elimination of the phenoxide ion to form an isocyanate intermediate. acs.org This intermediate is a critical species that dictates the subsequent reaction products. For instance, in the presence of water, it hydrolyzes to the corresponding amine (n-pentylamine), while in the presence of unreacted amine, it can lead to the formation of symmetrical ureas. acs.org This reactivity highlights the compound's role in fundamental studies of reaction mechanisms, particularly elimination and addition-elimination pathways. Furthermore, research into the thermal decomposition of carbamates, in general, shows pathways leading to isocyanates and alcohols, or amines, carbon dioxide, and olefins, depending on the specific structure of the carbamate. researchgate.netpublish.csiro.au These studies provide a predictive framework for the thermal stability and degradation pathways of this compound.

Recapitulation of the Fundamental Chemical Significance of this compound as a Model Compound

This compound serves as an important model compound for several areas of fundamental chemical research. Its structure contains the essential features of the carbamate linkage (–NH–C(=O)–O–) flanked by a simple, non-hindered alkyl group (n-pentyl) and a phenyl ester group. This combination makes it an ideal substrate for studying the intrinsic chemical properties and reactivity of this functional group without significant steric or electronic interference.

Its significance as a model compound is evident in several contexts:

Mechanistic Studies: The compound is an excellent model for investigating the mechanisms of carbamate hydrolysis and decomposition. acs.orgresearchgate.net The relative stability of the phenoxide leaving group allows for controlled kinetic studies of reactions that proceed through isocyanate intermediates. acs.org

Protecting Group Chemistry: The phenoxycarbonyl (Phoc) group, for which this compound is a simple example, has been explored as a protecting group for amines. nih.govacs.org Understanding the stability and cleavage conditions of this model compound provides baseline data for its application in more complex syntheses, such as in peptide chemistry. acs.org

Polymer and Materials Science: Carbamates are the defining linkage in polyurethanes. nih.gov Simple, well-defined carbamates like this compound are used in model studies to understand the conformational preferences, bond rigidity, and thermal stability of the carbamate backbone, which is crucial for designing new sequence-defined polymers and functional materials. nih.gov

Enzymatic and Hydrolytic Stability Studies: The carbamate bond is present in numerous pharmaceuticals and agrochemicals. researchgate.netacs.org this compound acts as a simple, non-chiral model to study metabolic hydrolysis and general hydrolytic stability, helping to establish structure-activity relationships that inform the design of more stable or intentionally labile compounds. acs.org

The compound’s well-defined structure and predictable reactivity make it a valuable tool for calibrating theoretical models and for providing a benchmark against which more complex carbamates can be compared.

Outlook on Future Contributions to Basic Chemical Sciences through Continued Study of this compound and Related Carbamates

The continued study of this compound and structurally related carbamates promises further contributions to the basic chemical sciences. Future research is poised to explore several key areas. A primary direction is the deeper investigation into catalytic methods for both the formation and cleavage of the carbamate bond. While thermal decomposition is understood, developing selective, low-temperature catalytic systems for converting carbamates back into valuable isocyanates and alcohols is a significant goal for sustainable chemistry and polyurethane recycling. nih.govmdpi.com this compound is an ideal substrate for screening new catalysts due to its simple structure and ease of product analysis.

Furthermore, the field of metal-carbamato chemistry, where carbamate ligands are coordinated to metal centers, is expanding. nih.govresearchgate.net Using this compound and its derivatives as ligands could lead to novel metal complexes with unique catalytic properties, potentially for CO₂ activation or polymerization reactions. nih.gov There is also significant potential in supramolecular chemistry. The N-H and C=O groups of the carbamate linkage are excellent hydrogen bond donors and acceptors, respectively. researchgate.net Investigating the self-assembly and crystal engineering of this compound and its analogs could lead to new functional materials with designed architectures and properties.

Finally, as computational chemistry methods become more powerful, this compound can serve as a benchmark system for modeling reaction pathways, conformational landscapes, and spectroscopic properties of carbamates. nih.gov A detailed understanding of this fundamental molecule will continue to underpin advances in diverse fields, from medicinal chemistry and drug design to the development of next-generation polymers and sustainable chemical processes. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Phenyl N-n-pentylcarbamate, and how can its purity be validated?

  • Synthesis : A common approach involves reacting phenyl isocyanate with n-pentylamine under anhydrous conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–5°C) are critical to minimize side reactions like urea formation .
  • Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a certified reference standard. Confirm structural integrity via 1H^1H-NMR (e.g., characteristic peaks: phenyl protons at δ 7.2–7.4 ppm, pentyl chain protons at δ 0.8–1.6 ppm) .

Q. How does the stability of this compound vary under different storage conditions?

  • Stability Profile : The compound is sensitive to hydrolysis in aqueous environments. Accelerated stability studies (40°C/75% relative humidity) show <5% degradation over 30 days when stored in sealed, inert containers. For long-term storage, recommend desiccated conditions at –20°C .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Detection Methods :

  • LC-MS/MS : Use electrospray ionization (ESI+) with MRM transitions (e.g., m/z 222 → 105 for quantification). Limit of detection (LOD) ≤ 0.1 ng/mL in biological samples .
  • GC-MS : Derivatize with BSTFA to enhance volatility. Monitor fragments at m/z 149 (phenyl group) and m/z 71 (pentyl chain) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound under oxidative conditions?

  • Mechanistic Insights : Conflicting data may arise from varying experimental setups. For example:

  • Radical-Mediated Degradation : In the presence of hydroxyl radicals (•OH), primary degradation products include phenyl isocyanate and pentyl alcohol, confirmed via LC-QTOF-MS .
  • Photolytic Degradation : Under UV light, trace impurities (e.g., metal ions) catalyze alternative pathways, forming N-phenylpentylamine as a major byproduct. Use controlled photostability chambers with inert atmospheres to isolate pathways .

Q. What experimental design strategies optimize the synthesis yield of this compound while minimizing side products?

  • Design of Experiments (DoE) :

  • Central Composite Design (CCD) : Vary factors like reaction temperature (X₁), molar ratio (X₂: phenyl isocyanate to n-pentylamine), and solvent polarity (X₃). Response surface modeling identifies optimal conditions (e.g., 1:1.05 molar ratio, 5°C, THF solvent) for >90% yield .
  • Risk Mitigation : Include real-time monitoring via in-situ FTIR to detect intermediate isocyanate peaks (∼2270 cm⁻¹) and adjust reagent addition rates .

Q. How can computational modeling predict the biological activity or pharmacokinetic properties of this compound derivatives?

  • In Silico Approaches :

  • QSAR Models : Train models using descriptors like logP (octanol-water partition coefficient) and topological polar surface area (TPSA) to predict blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate interactions with acetylcholinesterase (AChE) to identify structural modifications enhancing binding affinity (e.g., substituting pentyl with branched alkyl chains) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Use fume hoods and PPE (nitrile gloves, lab coat) to prevent dermal exposure.
  • Emergency procedures: In case of inhalation, administer oxygen; for eye contact, rinse with saline for 15 minutes .
    • Regulatory Compliance : Classify as a Schedule I analog under the U.S. Controlled Substances Act if structural similarities to regulated opioids (e.g., fentanyl carbamate) are confirmed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.